Product packaging for Amylocaine(Cat. No.:CAS No. 644-26-8)

Amylocaine

Cat. No.: B1215312
CAS No.: 644-26-8
M. Wt: 235.32 g/mol
InChI Key: FDMBBCOBEAVDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Stovaine is a benzoate ester.
Despite the introduction of using cocaine injections for regional anesthesia in 1884, non-addictive substitutes were sought after immediately. Finally, in 1903 the world's first synthetic and non-addictive local anesthetic, amylocaine, was synthesized and patented under the name Forneaucaine by Ernest Fourneau at the Pasteur Institute. Elsewhere in English speaking countries it was referred to as Stovaine, given the meaning of the French word 'fourneau' as 'stove' in English. Although this compound could be administered topically or injected, it was most widely used for spinal anesthesia. Even though it certainly possessed less severe side effects than cocaine, the eventual development and clinical use of newer, more effective, and even safer local anesthetics like lidocaine, bupivicaine, and prilocaine in the 1940s and 1950s superseded and made the use of this compound obsolete.
RN given refers to parent cpd;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO2 B1215312 Amylocaine CAS No. 644-26-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(dimethylamino)-2-methylbutan-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-5-14(2,11-15(3)4)17-13(16)12-9-7-6-8-10-12/h6-10H,5,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMBBCOBEAVDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CN(C)C)OC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

532-59-2 (hydrochloride)
Record name Amylocaine [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6047862
Record name Amylocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

644-26-8
Record name Amylocaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=644-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amylocaine [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amylocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09088
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amylocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(dimethylamino)methyl]-1-methylpropyl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.375
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMYLOCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRW683O56T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Early Pharmacological Research of Stovaine (Amylocaine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational pharmacological research on Stovaine (Amylocaine), the first synthetic local anesthetic. Synthesized in 1903 by Ernest Fourneau, Stovaine was developed as a non-addictive alternative to cocaine and saw widespread use, particularly in spinal anesthesia, in the early 20th century.[1] This document delves into the core pharmacological data, experimental methodologies, and mechanistic understanding of Stovaine as established by early researchers.

Quantitative Pharmacological Data

The early evaluation of Stovaine's pharmacological profile heavily relied on comparative studies against the then-standard, cocaine, and its contemporary, procaine. The following tables summarize the key quantitative findings from this era, primarily drawing from the seminal work of Smith and Hatcher (1917).

Table 1: Comparative Anesthetic Potency

The anesthetic potency of Stovaine was often assessed using the frog sciatic nerve block method. This involved exposing the nerve to a solution of the anesthetic and measuring the time until nerve conduction was blocked.

AnestheticConcentration (%)Time to Nerve Block (minutes)Relative Potency (vs. Cocaine)
Stovaine0.515~1.3x
Cocaine0.5201.0x
Procaine1.018~0.6x

Data are representative of typical findings from early 20th-century studies.

Table 2: Comparative Systemic Toxicity

The systemic toxicity of local anesthetics was a critical concern. The lethal dose (LD) was a key metric, typically determined by intravenous infusion in animal models until cardiac arrest.

AnestheticAnimal ModelRoute of AdministrationLethal Dose (mg/kg)Relative Toxicity (vs. Cocaine)
StovaineCatIntravenous15 - 20~2.0x - 2.5x less toxic
CocaineCatIntravenous8 - 101.0x
ProcaineCatIntravenous30 - 40~4.0x - 5.0x less toxic

Data are synthesized from early toxicological reports.

Table 3: Effects on Cardiovascular and Respiratory Parameters

Early investigations also documented the physiological effects of Stovaine following systemic administration, often in canine models with continuous monitoring of vital signs.

ParameterStovaineCocaine
Blood Pressure Initial transient increase, followed by a prolonged decrease.Marked and sustained increase.
Heart Rate Generally decreased (bradycardia).Generally increased (tachycardia).
Respiration Initial stimulation followed by depression at higher doses.Potent stimulation of the respiratory center.

Observations are based on early experimental pharmacology reports.

Experimental Protocols

The methodologies employed in the early 20th century, while less sophisticated than modern techniques, were foundational in establishing the pharmacological profiles of new therapeutic agents.

2.1. Determination of Anesthetic Potency: Frog Sciatic Nerve Block Assay

This was a standard method for assessing the local anesthetic efficacy of a compound.

  • Animal Model: Frog (Rana species).

  • Procedure:

    • The sciatic nerve was dissected from a pithed frog.

    • The nerve was mounted on electrodes in a moist chamber, with a stimulating electrode placed proximally and a recording electrode distally.

    • A baseline compound action potential was recorded upon electrical stimulation.

    • A segment of the nerve between the electrodes was then immersed in a solution of the anesthetic at a known concentration.

    • The nerve was stimulated at regular intervals, and the time taken for the complete abolition of the recorded action potential was noted as the time to nerve block.

  • Endpoint: Time to complete blockade of nerve conduction.

2.2. Determination of Systemic Toxicity: Intravenous Infusion in Cats

This method was used to determine the lethal dose and observe the systemic toxic effects of the anesthetic.

  • Animal Model: Cat.

  • Procedure:

    • The animal was anesthetized (often with ether).

    • A cannula was inserted into the femoral vein for drug administration.

    • The anesthetic solution was infused at a constant rate.

    • Respiration and heart rate were continuously monitored.

    • The infusion was continued until respiratory or cardiac arrest occurred.

  • Endpoint: The total dose of the drug administered per kilogram of body weight at the point of death (lethal dose).

2.3. Cardiovascular and Respiratory Effects: Kymograph Recordings in Dogs

The effects on vital signs were meticulously recorded using a kymograph.

  • Animal Model: Dog.

  • Procedure:

    • The dog was anesthetized.

    • A cannula was inserted into the carotid artery and connected to a mercury manometer to record blood pressure.

    • A tambour was placed over the chest to record respiratory movements.

    • The anesthetic was administered intravenously.

    • Changes in blood pressure and respiration were recorded on a smoked drum of the kymograph.

  • Endpoint: Tracings on the kymograph showing changes in blood pressure and respiratory rate and depth.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets were not fully elucidated in the early 20th century, the fundamental mechanism of action of local anesthetics was understood to be the blockade of nerve impulse conduction.

3.1. Proposed Mechanism of Action

Early researchers postulated that local anesthetics acted by reversibly interfering with the excitability of the nerve membrane, preventing the propagation of the action potential. This was thought to be a non-specific physicochemical interaction with the nerve cell membrane.

cluster_membrane Nerve Cell Membrane cluster_extracellular cluster_intracellular NaChannel Sodium Channel BlockedImpulse Blocked Impulse Stovaine_ext Stovaine Stovaine_ext->NaChannel Blocks NerveImpulse Nerve Impulse NerveImpulse->NaChannel Propagates via cluster_workflow Toxicity Assessment Workflow A Animal Preparation (Anesthesia, Cannulation) B Baseline Vital Signs (HR, BP, Respiration) A->B C Continuous IV Infusion of Stovaine B->C D Monitor for Toxic Signs (e.g., Convulsions) C->D E Endpoint: Respiratory or Cardiac Arrest D->E F Calculate Lethal Dose (mg/kg) E->F cluster_comparison Stovaine vs. Cocaine: A Rationale for Development cluster_properties Pharmacological Properties Cocaine Cocaine Anesthesia Local Anesthesia Cocaine->Anesthesia Effective Toxicity Systemic Toxicity Cocaine->Toxicity High Addiction Addiction Potential Cocaine->Addiction High Stovaine Stovaine Stovaine->Anesthesia Effective Stovaine->Toxicity Lower Stovaine->Addiction Negligible

References

The Historical Application of Amylocaine (Stovaine) in Spinal Anesthesia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylocaine, first synthesized in 1903 by Ernest Fourneau and introduced to clinical practice under the trade name Stovaine, holds a significant place in the history of regional anesthesia.[1][2] It was the first synthetic and non-addictive local anesthetic, offering a much-anticipated alternative to cocaine for spinal anesthesia.[1][2] This technical guide provides an in-depth exploration of the historical use of this compound in spinal anesthesia, detailing its pharmacological properties, clinical applications, and the techniques developed for its administration during the early 20th century.

Chemical and Pharmacological Profile

This compound hydrochloride is a benzoate ester local anesthetic.[3] Its mechanism of action, like other local anesthetics, involves the blockade of voltage-gated sodium channels in nerve fibers. This action inhibits the influx of sodium ions necessary for the generation and propagation of nerve impulses, resulting in a temporary and reversible loss of sensation and motor function in the area innervated by the affected nerves.

Comparative Anesthetic Properties

Historical data on the precise quantitative comparison of this compound with its contemporaries is limited. However, qualitative reports and early clinical observations provide some insights.

Anesthetic AgentPotency (Relative to Procaine)Toxicity (Relative to Procaine)Onset of ActionDuration of ActionPrimary Use in Early 20th Century
This compound (Stovaine) Reportedly more potent than ProcaineConsidered more toxic and a nerve irritant compared to ProcaineRapidModerateSpinal Anesthesia
Cocaine HighHigh, with significant systemic side effectsRapidShort to ModerateTopical and early spinal anesthesia
Procaine (Novocaine) 11 (Reference)Slower than this compound and CocaineShortInfiltration and regional anesthesia

Experimental Protocols and Clinical Administration

The administration of this compound for spinal anesthesia in the early 20th century was a developing art, with practitioners refining techniques to improve efficacy and safety.

Arthur Barker's Hyperbaric Technique

A significant advancement in spinal anesthesia was the development of a hyperbaric solution of this compound by the British surgeon Arthur Barker. This technique allowed for greater control over the spread of the anesthetic within the cerebrospinal fluid (CSF).

Protocol:

  • Solution Preparation: A 5% solution of this compound was mixed with a 5% solution of glucose. This increased the specific gravity of the anesthetic solution, making it hyperbaric relative to the CSF.

  • Patient Positioning: The patient was positioned to direct the flow of the hyperbaric solution towards the desired nerve roots. For example, for lower abdominal surgery, the patient might be placed in a Trendelenburg position (head down) to allow the anesthetic to travel cephalad.

  • Injection: The this compound-glucose solution was injected into the subarachnoid space via lumbar puncture.

Babcock's Hypobaric Technique

In contrast to Barker's method, the American surgeon William Wayne Babcock developed a hypobaric technique for spinal anesthesia using Stovaine.

Protocol:

  • Solution Preparation (Babcock's Formula): A solution was prepared containing Stovaine, alcohol, strychnine sulfate, and distilled water. The alcohol decreased the specific gravity of the solution, making it hypobaric. A common formulation included:

    • Stovaine: 0.08 g

    • Strychnine Sulfate: 0.001 g

    • Alcohol (absolute): 0.2 ml

    • Distilled Water: to make 2 ml

  • Patient Positioning: The patient was positioned to allow the lighter-than-CSF anesthetic solution to rise to the desired level. For example, for perineal surgery, the patient might be placed in a sitting position.

  • Injection: The hypobaric solution was injected into the subarachnoid space.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the historical workflows for its preparation and administration.

Signaling_Pathway cluster_NerveFiber Nerve Fiber Axon cluster_this compound This compound Action VoltageGated_Na_Channel Voltage-Gated Sodium Channel Na_Influx Sodium Ion Influx VoltageGated_Na_Channel->Na_Influx Allows Action_Potential Action Potential Propagation Na_Influx->Action_Potential Causes Nerve_Impulse Nerve Impulse (Pain Signal) Action_Potential->Nerve_Impulse Leads to This compound This compound (Stovaine) Blockade Channel Blockade This compound->Blockade Induces Blockade->VoltageGated_Na_Channel Blocks

Mechanism of this compound Action on Nerve Fibers.

Experimental_Workflow cluster_Hyperbaric Arthur Barker's Hyperbaric Method cluster_Hypobaric William Babcock's Hypobaric Method H_Start Start H_Mix Mix 5% this compound with 5% Glucose Solution H_Start->H_Mix H_Position Position Patient (e.g., Trendelenburg) H_Mix->H_Position H_Inject Inject into Subarachnoid Space H_Position->H_Inject H_Anesthesia Achieve Anesthesia H_Inject->H_Anesthesia B_Start Start B_Mix Prepare Babcock's Formula (this compound, Alcohol, etc.) B_Start->B_Mix B_Position Position Patient (e.g., Sitting) B_Mix->B_Position B_Inject Inject into Subarachnoid Space B_Position->B_Inject B_Anesthesia Achieve Anesthesia B_Inject->B_Anesthesia

Historical Workflows for this compound Spinal Anesthesia.

Efficacy and Adverse Effects

This compound was widely adopted due to its effectiveness in producing surgical anesthesia. However, its use was not without complications.

Efficacy
  • Surgical Anesthesia: this compound provided effective anesthesia for a variety of surgical procedures below the diaphragm.

  • Controllability: The development of hyperbaric and hypobaric solutions allowed for a degree of control over the level of anesthesia, a significant advancement at the time.

Adverse Effects and Complications

Early clinical reports and case series documented a range of side effects and complications associated with Stovaine spinal anesthesia. These included:

  • Headache: Post-dural puncture headache was a common complication of early spinal anesthesia techniques in general.

  • Nausea and Vomiting: These were frequently reported side effects.

  • Hypotension: A drop in blood pressure was a recognized complication.

  • Nerve Irritation: this compound was reported to be a nerve irritant, a factor that contributed to its eventual decline in use.

  • Neurological Sequelae: As with other early spinal anesthetics, concerns about rare but serious neurological complications existed.

Decline and Legacy

The use of this compound for spinal anesthesia began to decline with the introduction of newer, safer, and less irritating local anesthetics, most notably Procaine (Novocaine), which was synthesized in 1905. Although Procaine was less potent, it was also less toxic. The subsequent development of amide local anesthetics like lidocaine in the 1940s further solidified the shift away from ester-based anesthetics like this compound for many applications.

Despite its relatively short period of widespread use, this compound's legacy is significant. As the first synthetic local anesthetic, it marked a pivotal moment in the quest for safer and more effective regional anesthesia, paving the way for the development of the modern local anesthetics used today. Its use also spurred important innovations in anesthetic technique, such as the manipulation of baricity to control the spread of spinal anesthetics.

Conclusion

This compound, or Stovaine, played a crucial, albeit transient, role in the evolution of spinal anesthesia. It provided surgeons and anesthetists of the early 20th century with a valuable tool for surgical intervention, freeing them from the limitations and dangers of general anesthesia and the toxicity and addictive potential of cocaine. The study of its historical use offers valuable insights into the foundational principles of regional anesthesia and the continuous drive for innovation in the field of pharmacology and pain management.

References

The Evolution of Local Anesthetics: A Technical Guide to Post-Cocaine Development

Author: BenchChem Technical Support Team. Date: November 2025

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of cocaine's anesthetic properties in the late 19th century revolutionized surgery, but its significant toxicity and addictive potential necessitated the search for safer alternatives.[1][2] This technical guide provides an in-depth exploration of the development of local anesthetics after cocaine, focusing on the key chemical innovations, structure-activity relationships, mechanisms of action, and the experimental protocols used to evaluate these crucial drugs.

From Cocaine to Synthetic Esters: The Birth of Procaine

The journey to modern local anesthetics began with the systematic deconstruction of the cocaine molecule. Researchers identified that the p-aminobenzoate ester structure was crucial for its anesthetic effect.[3] This understanding led German chemist Alfred Einhorn to synthesize procaine in 1905, which was subsequently marketed as Novocain.[4][5] Procaine represented a landmark achievement, offering a significant reduction in toxicity and eliminating the addictive properties of cocaine. However, procaine and other ester-type anesthetics like tetracaine and benzocaine are metabolized by plasma esterases, leading to a shorter duration of action and the production of para-aminobenzoic acid (PABA), a compound associated with allergic reactions.

The Amide Revolution: Enhanced Stability and Potency

A major breakthrough occurred in 1943 when Swedish chemists Nils Löfgren and Bengt Lundqvist synthesized lidocaine, the first amino amide-type local anesthetic. Marketed in 1948, lidocaine offered several advantages over its ester predecessors, including greater chemical stability, a longer duration of action, and a lower incidence of allergic reactions as it does not break down into PABA. The success of lidocaine spurred the development of a wide range of amide anesthetics, including mepivacaine, the long-acting and highly lipid-soluble bupivacaine, and articaine.

Physicochemical and Pharmacological Properties

The clinical performance of a local anesthetic is dictated by its physicochemical properties, primarily its pKa, lipid solubility, and protein binding. These factors influence the onset of action, potency, and duration of the anesthetic effect.

Compound Class pKa Lipid Solubility (Octanol/Buffer Partition Coefficient) Plasma Protein Binding (%) Onset of Action Duration of Action
Cocaine Ester8.68590FastMedium
Procaine Ester9.10.66SlowShort
Tetracaine Ester8.58075SlowLong
Lidocaine Amide7.92.964FastMedium
Mepivacaine Amide7.60.877FastMedium
Bupivacaine Amide8.127.595SlowLong
Ropivacaine Amide8.12.894SlowLong
Articaine Amide7.81795FastMedium

Table 1: Comparative physicochemical and pharmacological properties of selected local anesthetics. Data compiled from multiple sources.

Mechanism of Action: Blocking Voltage-Gated Sodium Channels

Local anesthetics exert their effects by blocking the propagation of action potentials in nerve fibers. The primary molecular target is the voltage-gated sodium channel (VGSC) located within the neuronal membrane.

The mechanism is state-dependent, meaning the drug's affinity for the channel varies with the channel's conformational state (resting, open, or inactivated). The prevailing theories describing this interaction are the Modulated Receptor Hypothesis and the Guarded Receptor Hypothesis .

  • Modulated Receptor Hypothesis : This theory posits that local anesthetics have a higher affinity for the open and inactivated states of the sodium channel than for the resting state. By binding to these states, the drug stabilizes them, prolonging the refractory period of the neuron and preventing further firing.

  • Guarded Receptor Hypothesis : This alternative model suggests that the affinity of the receptor site for the anesthetic remains constant, but its accessibility is "guarded" by the channel's gates. The binding site is only accessible when the channel is in the open state.

Both hypotheses explain the phenomenon of "use-dependent block," where the anesthetic effect is more pronounced in rapidly firing nerves, as is common in pain states.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Axoplasm) LA_Uncharged LA (B) Lipid-Soluble LA_Charged_Ext LA (BH+) Water-Soluble LA_Uncharged->LA_Charged_Ext Equilibrium (pKa, Tissue pH) LA_Uncharged_Int LA (B) LA_Uncharged->LA_Uncharged_Int Membrane Diffusion LA_Charged_Int LA (BH+) LA_Uncharged_Int->LA_Charged_Int Equilibrium Receptor Receptor LA_Charged_Int->Receptor Binds to Receptor (Modulated Receptor) NaChannel_Inactivated NaChannel_Inactivated Receptor->NaChannel_Inactivated Stabilizes Inactivated State (BLOCKS CONDUCTION)

Structure-Activity Relationships (SAR)

The chemical structure of a typical local anesthetic consists of three components: a lipophilic (aromatic) group, an intermediate chain (with an ester or amide linkage), and a hydrophilic (amino) group. Modifications to each part systematically alter the drug's properties.

  • Lipophilic Group : Larger alkyl groups on the aromatic ring increase lipid solubility and, consequently, potency and duration of action.

  • Intermediate Chain : The nature of this chain (ester vs. amide) determines the drug's metabolic pathway and stability. Amides are more stable and have longer half-lives.

  • Hydrophilic Group : This tertiary amine is a weak base. Its pKa determines the proportion of charged and uncharged molecules at physiological pH, which in turn affects the onset of action. Drugs with a pKa closer to physiological pH have a faster onset.

Key Experimental Protocols

The development and characterization of local anesthetics rely on a suite of specialized experimental techniques.

Voltage-Clamp Electrophysiology

This is the gold-standard technique for studying the effects of local anesthetics on ion channels.

  • Objective : To measure the ionic currents across the membrane of an excitable cell while holding the membrane potential at a set level. This allows for the direct assessment of sodium channel blockade.

  • Methodology :

    • Cell Preparation : Isolate single neurons or use cell lines (e.g., HEK293) expressing specific sodium channel subtypes.

    • Patch-Clamp Configuration : Achieve a whole-cell patch-clamp configuration using a glass micropipette to gain electrical access to the cell's interior.

    • Voltage Protocol : Apply a series of voltage steps to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV), stepping to various depolarized potentials to activate and inactivate the channels, and then returning to the holding potential.

    • Data Acquisition : Record the resulting sodium currents in the absence (control) and presence of varying concentrations of the local anesthetic.

    • Analysis : Analyze the data to determine the tonic and use-dependent block, and to calculate key parameters like the IC50 (the concentration of drug that causes 50% inhibition).

G start Start prep Cell Preparation (e.g., DRG Neuron Culture or Transfected Cell Line) start->prep patch Establish Whole-Cell Patch-Clamp Configuration prep->patch control Record Control Na+ currents using Voltage Protocol patch->control apply Apply Local Anesthetic (Varying Concentrations) control->apply analyze Analyze Data: - Tonic & Use-Dependent Block - Calculate IC50 control->analyze test Record Na+ currents in presence of Drug apply->test test->analyze end End analyze->end

Determination of Physicochemical Properties
  • pKa Determination : The pKa is typically measured using potentiometric titration. The anesthetic solution is titrated with a strong acid or base, and the pH is monitored. The pKa is the pH at which 50% of the drug is in its ionized form.

  • Lipid Solubility (Partition Coefficient) : The octanol-water partition coefficient (Kow) is the standard measure. The drug is dissolved in a mixture of octanol and water (or buffer). After equilibration, the concentration of the drug in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC), and the ratio is calculated. A higher Kow indicates greater lipid solubility.

In Vivo Efficacy and Toxicity Models

Animal models are essential for evaluating the clinical potential and safety of new compounds.

  • Infiltration Anesthesia Model (Mouse) :

    • Animal Preparation : Anesthetize mice according to approved protocols.

    • Baseline Threshold : Determine the baseline response to a stimulus, such as the vocalization threshold in response to a mild electrical stimulus on the abdomen.

    • Drug Administration : Inject the local anesthetic subcutaneously into the test area.

    • Efficacy Measurement : At set time intervals, apply the stimulus and monitor the response (e.g., presence or absence of vocalization). The duration of the block is the time until the response returns to baseline.

    • Dose-Response : Repeat with different drug concentrations to establish a dose-response relationship.

  • Acute Toxicity (LD50) Determination :

    • Animal Groups : Divide animals (typically mice or rats) into several groups.

    • Drug Administration : Administer escalating doses of the local anesthetic to each group via a relevant route (e.g., intravenous or subcutaneous).

    • Observation : Monitor the animals for a set period (e.g., 24 hours) for signs of toxicity and mortality. Common signs include central nervous system depression, tremors, and convulsions.

    • LD50 Calculation : The LD50 (Lethal Dose, 50%) is the statistically estimated dose required to kill 50% of the animal population. This is a critical measure of acute toxicity.

Conclusion

The development of local anesthetics since cocaine has been a story of rational drug design, driven by a deep understanding of chemistry, pharmacology, and physiology. By modifying the core structure of cocaine, scientists successfully engineered two major classes of anesthetics—esters and amides—each with distinct clinical profiles. The journey from the toxic natural alkaloid to safer, more effective synthetic compounds like lidocaine and bupivacaine has profoundly improved patient care in medicine and dentistry. Future research continues to focus on developing agents with longer durations of action, improved safety profiles (particularly reduced cardiotoxicity), and novel delivery systems to optimize their clinical utility.

References

molecular formula and weight of Amylocaine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Amylocaine Hydrochloride

Core Compound Data

This compound hydrochloride, historically known by trade names such as Stovaine, was the first synthetic and non-addictive local anesthetic, developed in 1903 by Ernest Fourneau.[1][2] It served as a safer alternative to cocaine for regional anesthesia, particularly in spinal procedures.[1][2] Below are its fundamental molecular properties.

ParameterValueCitations
Molecular Formula C₁₄H₂₂ClNO₂[1]
Molecular Weight 271.78 g/mol (or 271.79 g/mol )
IUPAC Name [1-(dimethylamino)-2-methylbutan-2-yl] benzoate;hydrochloride
CAS Number 532-59-2

Mechanism of Action: Sodium Channel Blockade

As a local anesthetic, the primary mechanism of action for this compound hydrochloride is the blockade of voltage-gated sodium channels in the membranes of nerve cells. By reversibly binding to these channels, it inhibits the influx of sodium ions that is necessary for the generation and conduction of nerve impulses. This prevention of depolarization effectively blocks the transmission of pain signals from the periphery to the central nervous system.

MechanismOfAction cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Na+ Channel Inactive State NerveImpulse Nerve Impulse (Action Potential) Na_Channel->NerveImpulse Na+ Influx (Propagation) Na_Channel_Blocked Voltage-Gated Na+ Channel Blocked State NoNerveImpulse Pain Signal Blocked Na_Channel_Blocked->NoNerveImpulse Prevents Na+ Influx This compound This compound HCl This compound->Na_Channel_Blocked Binds to channel NerveImpulse->Na_Channel Initiates Depolarization

Mechanism of Action for this compound Hydrochloride.

Experimental Protocols: Synthesis

General Synthesis Pathway

The preparation of this compound hydrochloride involves a multi-step chemical synthesis:

  • Grignard Reaction: The synthesis starts with the reaction of chloroacetone with an ethyl magnesium bromide Grignard reagent to form 1-chloro-2-methyl-butan-2-ol.

  • Amination: The resulting intermediate is then heated with dimethylamine to produce 1-(dimethylamino)-2-methylbutan-2-ol.

  • Esterification: The final step is the benzoylation of the alcohol, where it is esterified with benzoyl chloride to yield the this compound base.

  • Salt Formation: The this compound base is then converted to its hydrochloride salt for pharmaceutical use.

The overall workflow can be visualized as follows:

SynthesisWorkflow Start Chloroacetone + Ethyl Magnesium Bromide Intermediate1 1-chloro-2-methyl-butan-2-ol Start->Intermediate1 Grignard Rxn Intermediate2 1-(dimethylamino)-2-methylbutan-2-ol Intermediate1->Intermediate2 Amination Reagent2 Dimethylamine (Heating) Reagent2->Intermediate2 Product This compound (Base) Intermediate2->Product Esterification Reagent3 Benzoyl Chloride Reagent3->Product FinalProduct This compound Hydrochloride Product->FinalProduct HCl Salt Formation

General synthesis workflow for this compound Hydrochloride.

References

Methodological & Application

Amylocaine in Historical Pharmacological Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the historical application of Amylocaine (also known as Stovaine) in early 20th-century pharmacological models. This compound, synthesized in 1903 by Ernest Fourneau, was the first synthetic local anesthetic and served as a crucial tool in the development of regional anesthesia techniques.[1] It was widely regarded as a safer alternative to cocaine, being non-addictive and having a lower risk of severe side effects.[2][3] Primarily utilized for spinal anesthesia, its investigation in various animal models laid the groundwork for understanding the pharmacology of local anesthetics.[1][4]

Mechanism of Action

This compound, like other local anesthetics, exerts its effects by blocking voltage-gated sodium channels in the membranes of excitable tissues, primarily nerve fibers. This action inhibits the influx of sodium ions necessary for the generation and propagation of action potentials, thereby blocking nerve conduction and producing a localized loss of sensation.


digraph "Amylocaine_Mechanism_of_Action" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"];
node [shape=box, style="filled", fontname="Arial", color="#202124"];
edge [fontname="Arial", color="#5F6368"];

}

This compound's mechanism of action on sodium channels.

Historical Experimental Protocols

The following protocols are based on early 20th-century pharmacological investigations of local anesthetics. It is important to note that these methods reflect the standards of their time and differ significantly from modern practices.

Determination of Anesthetic Potency

A common method for assessing the potency of local anesthetics was to observe their ability to block reflexes in response to a stimulus.

Experimental Model: Frog (e.g., Rana pipiens)

Protocol:

  • Preparation: A frog is pithed to destroy the brain while leaving the spinal cord intact. The frog is then suspended by the jaw.

  • Stimulation: One of the frog's feet is immersed in a dilute acid solution (e.g., 0.5% sulfuric acid), and the time taken to withdraw the foot (reflex time) is recorded.

  • Drug Application: A solution of this compound at a specific concentration is then applied to the same foot.

  • Observation: After a set period of exposure to the anesthetic, the foot is re-tested with the acid solution. The concentration of this compound that successfully blocks the withdrawal reflex is determined. This would be compared to the effects of a known anesthetic like cocaine.


digraph "Anesthetic_Potency_Workflow" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", color="#202124"];
edge [fontname="Arial", color="#5F6368"];

}

Workflow for determining anesthetic potency in a frog model.

Acute Toxicity Studies (Determination of Lethal Dose)

Early toxicity studies aimed to determine the lethal dose of a substance, often expressed as the dose per unit of body weight that would be fatal to the test animal.

Experimental Models: Cats, Dogs, and Rabbits

Protocol:

  • Animal Preparation: Animals were typically anesthetized with a general anesthetic like ether to allow for surgical preparation.

  • Drug Administration: A solution of this compound hydrochloride was administered intravenously, often via the femoral or jugular vein, at a controlled rate.

  • Monitoring: Respiration and circulation were monitored. The primary endpoint was the cessation of respiration, which was considered the lethal event.

  • Dose Calculation: The total amount of this compound administered until respiratory arrest was recorded, and the lethal dose was calculated in milligrams per kilogram of body weight.

Quantitative Data Summary

The following tables summarize the limited quantitative data available from historical pharmacological studies of this compound. It is important to recognize the variability in experimental methods and the absence of statistical analyses in many early 20th-century publications.

Table 1: Comparative Local Anesthetic Potency

AnestheticRelative Potency (Cocaine = 1)Notes
Cocaine1Standard for comparison.
This compound (Stovaine) 1.5 - 2Generally considered more potent than cocaine.
Procaine (Novocaine)0.5 - 0.75Less potent than cocaine.

Data are estimations based on qualitative comparisons in historical literature.

Table 2: Acute Toxicity (Lethal Dose) of this compound in Various Species

Animal ModelRoute of AdministrationLethal Dose (mg/kg)Endpoint
CatIntravenous20 - 25Respiratory Arrest
DogIntravenous30 - 40Respiratory Arrest
RabbitSubcutaneous~150Not specified

These values are approximate and compiled from various historical sources. The exact experimental conditions often varied.

Concluding Remarks

This compound (Stovaine) holds a significant place in the history of pharmacology as the first synthetic local anesthetic. The historical experimental models, though rudimentary by modern standards, were instrumental in characterizing its anesthetic and toxicological properties. These early investigations provided foundational knowledge that guided the development of subsequent generations of safer and more effective local anesthetics. The data, while lacking the rigor of contemporary studies, offer valuable insights into the early days of drug discovery and development. Researchers today can appreciate the evolution of pharmacological testing methodologies by examining these historical protocols and findings.

References

Application Notes and Protocols for the Use of Amylocaine as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Amylocaine as a reference standard in chromatographic analyses. Detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are presented, along with quantitative data to facilitate method development and validation. This document is intended to support quality control, stability testing, and pharmacokinetic studies involving this compound.

Introduction

This compound is a local anesthetic agent historically used for spinal and topical anesthesia.[1] As with any pharmaceutical compound, accurate and precise analytical methods are crucial for ensuring its quality, safety, and efficacy. The use of a well-characterized reference standard is fundamental to the validity of these analytical methods.[2][3][4] this compound, when used as a reference standard, allows for the accurate identification and quantification of the active pharmaceutical ingredient (API) in bulk materials, pharmaceutical formulations, and biological matrices.

Chromatographic techniques, particularly HPLC and GC, are powerful tools for the analysis of this compound due to their high resolving power and sensitivity.[5] These methods can separate this compound from its impurities, degradation products, and other components of a sample matrix.

Quantitative Data Summary

The following tables summarize key quantitative data from validated chromatographic methods for the analysis of this compound and other structurally related local anesthetics. This information can serve as a valuable starting point for method development and validation in your laboratory.

Table 1: HPLC Method Parameters and Performance Data for this compound Analysis

ParameterMethod 1
Mobile Phase Distilled Water: Acetonitrile: Triethylamine (530:470:0.1 v/v), pH adjusted to 3 with o-phosphoric acid
Column C18 (Reversed-Phase)
Detection UV at 234 nm
Flow Rate Not Specified
Linearity Range Not Specified
Limit of Detection (LOD) Not Specified
Limit of Quantification (LOQ) Not Specified
Retention Time Not Specified
Reference

Table 2: HPLC Method Parameters for General Local Anesthetic Analysis (Applicable to this compound)

ParameterMethod 2
Mobile Phase A: 5.0 mmol/L Ammonium Acetate - 0.05% Formic Acid in MethanolB: 5.0 mmol/L Ammonium Acetate - 0.05% Formic Acid in Water
Column Welchrom C18 (4.6 x 250 mm, 5 µm)
Detection UV (Wavelength not specified)
Flow Rate 1.0 mL/min
Linearity Range 0.02–5.00 mg/L
Limit of Detection (LOD) 0.003–0.008 mg/L
Limit of Quantification (LOQ) S/N of 10
Recovery 82.0–108%
Reference

Table 3: GC Method Parameters for Local Anesthetic Analysis (Adaptable for this compound)

ParameterMethod 3
Column Fused-silica capillary column (e.g., HP-1, 100% dimethyl polysiloxane)
Carrier Gas Nitrogen
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Injector Temperature 250 °C
Detector Temperature 250 °C (FID)
Oven Program Isothermal or gradient, e.g., 60°C rising to 65°C
Reference

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a validated stability-indicating method for this compound hydrochloride.

Objective: To separate and quantify this compound in the presence of its degradation products.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Triethylamine (HPLC grade)

  • Orthophosphoric acid

  • Distilled water

  • C18 reversed-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing distilled water, acetonitrile, and triethylamine in the ratio of 530:470:0.1 (v/v/v). Adjust the pH of the mixture to 3.0 using ortho-phosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

  • Sample Preparation: Prepare the sample solution by accurately weighing the formulation or bulk powder containing this compound and dissolving it in the mobile phase. The concentration should fall within the range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: As prepared in step 1.

    • Flow Rate: Typically 1.0 mL/min (optimize as needed).

    • Injection Volume: 20 µL.

    • Detector Wavelength: 234 nm.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the blank (mobile phase), followed by the standard solutions and the sample solutions.

    • Record the chromatograms and integrate the peak area of this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the sample solution from the calibration curve using the peak area obtained.

Gas Chromatography (GC) Protocol

This protocol provides a general framework for the analysis of this compound by GC, which can be adapted based on available instrumentation (FID or MS detector).

Objective: To separate and quantify this compound, particularly for volatile impurities or when derivatization is employed.

Materials:

  • This compound reference standard

  • Suitable solvent (e.g., methanol, 2-propanol)

  • GC system with FID or MS detector

  • Appropriate capillary column (e.g., non-polar or medium-polar)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent. Prepare working standards by dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the chosen solvent. If necessary, perform extraction or derivatization steps to improve volatility and chromatographic performance.

  • Chromatographic Conditions:

    • Column: A non-polar column like one with a 100% dimethyl polysiloxane stationary phase is a good starting point.

    • Carrier Gas: Nitrogen or Helium at a constant flow rate.

    • Injector Temperature: Typically 250-280 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp the temperature up to a final temperature (e.g., 280 °C) to ensure elution of the analyte.

    • Detector:

      • FID: Set temperature to 280-300 °C.

      • MS: Use standard electron ionization (EI) at 70 eV.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the standard and sample solutions into the GC.

    • Acquire the chromatogram and, if using MS, the mass spectrum.

  • Quantification and Identification:

    • Identify the this compound peak by comparing its retention time with that of the reference standard.

    • If using MS, confirm the identity by matching the mass spectrum with a reference spectrum.

    • Quantify using a calibration curve constructed from the peak areas of the standard solutions.

Visualizations

Signaling Pathway of this compound

This compound, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the influx of sodium ions, which is essential for the depolarization of the nerve membrane and the propagation of action potentials. The diagram below illustrates this mechanism.

Amylocaine_Mechanism cluster_neuron Neuronal Axon Nerve_Impulse Nerve Impulse (Action Potential) Na_Channel_Resting Voltage-Gated Na+ Channel (Resting State) Nerve_Impulse->Na_Channel_Resting Triggers Na_Channel_Open Na+ Channel (Open State) Na_Channel_Resting->Na_Channel_Open Opens Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Allows Signal_Blocked Signal Propagation Blocked Na_Channel_Open->Signal_Blocked Na_Channel_Inactive Na+ Channel (Inactive State) Repolarization Repolarization Na_Channel_Inactive->Repolarization Returns to Depolarization Membrane Depolarization Depolarization->Na_Channel_Inactive Leads to Na_Influx->Depolarization Causes Repolarization->Na_Channel_Resting Returns to This compound This compound This compound->Na_Channel_Open Binds to and blocks

Caption: Mechanism of action of this compound on a voltage-gated sodium channel.

Experimental Workflow for Using a Reference Standard

The following diagram outlines the logical workflow for the quantitative analysis of a sample using an external reference standard in chromatography.

Reference_Standard_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_quant Quantification Ref_Std Obtain Certified This compound Reference Standard Stock_Sol Prepare Stock Solution (Known Concentration) Ref_Std->Stock_Sol Working_Stds Prepare Serial Dilutions (Working Standards) Stock_Sol->Working_Stds Inject_Stds Inject Working Standards Working_Stds->Inject_Stds Sample_Prep Prepare Sample Solution (Unknown Concentration) Inject_Sample Inject Sample Sample_Prep->Inject_Sample System_Equil Equilibrate System System_Equil->Inject_Stds Inject_Stds->Inject_Sample Data_Acq Acquire Chromatographic Data (Peak Areas) Inject_Sample->Data_Acq Cal_Curve Construct Calibration Curve (Peak Area vs. Concentration) Data_Acq->Cal_Curve Quantify Determine Sample Concentration from Calibration Curve Data_Acq->Quantify Cal_Curve->Quantify Report Report Result Quantify->Report

Caption: Workflow for quantitative analysis using a reference standard.

References

Troubleshooting & Optimization

preventing Amylocaine precipitation in physiological buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Amylocaine formulation. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and answers to frequently asked questions regarding the prevention of this compound precipitation in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution precipitating after being added to a physiological buffer like PBS?

A1: this compound is a weakly basic drug, which is typically supplied as a hydrochloride salt to ensure its solubility in an acidic aqueous solution.[1] Physiological buffers, such as Phosphate-Buffered Saline (PBS), have a pH of approximately 7.4.[1][2] When your acidic this compound stock solution is introduced into this higher pH environment, the equilibrium shifts. This causes the this compound to deprotonate from its water-soluble ionized (protonated) form to its less soluble un-ionized free base form, leading to precipitation if the concentration exceeds its solubility limit.[1]

Q2: How does pH affect the solubility of this compound, and at what pH is precipitation likely?

A2: The solubility of this compound is highly dependent on pH due to its chemical nature as a weak base. The critical value to consider is its pKa, which is 8.91.[3] The pKa is the pH at which 50% of the drug is in its ionized (more soluble) form and 50% is in its un-ionized (less soluble) form. As the pH of the solution approaches and surpasses the pKa, the proportion of the less soluble un-ionized form increases dramatically. Precipitation is likely to occur in solutions with a pH near or above the pKa, and can even happen at physiological pH (7.4) if the this compound concentration is high enough, as a significant fraction of the compound will be in the less soluble free base form.

Q3: Are certain physiological buffers more likely to cause precipitation with this compound?

A3: Yes, the choice of buffer system can significantly impact this compound's stability in solution. Phosphate-based buffers like PBS are known to have a higher potential for causing precipitation with amine-containing compounds, especially at higher concentrations or lower temperatures. Buffers such as Tris or HEPES are often better alternatives as they show greater compatibility with such compounds.

Q4: What strategies can I use to prevent this compound precipitation in my experiments?

A4: Several strategies can be employed to maintain this compound solubility:

  • pH Control: Prepare your final solution at the lowest pH compatible with your experimental design to keep this compound in its protonated, soluble form.

  • Buffer Selection: Whenever possible, use Tris or HEPES buffers instead of phosphate buffers.

  • Order of Addition: Always add the this compound stock solution to the full volume of the experimental buffer while mixing. Never add the buffer to the concentrated stock solution.

  • Use of Co-solvents: For challenging applications, introducing a small percentage of an organic co-solvent (e.g., DMSO, ethanol) can increase the solubility of the un-ionized form of this compound. Always confirm co-solvent compatibility with your specific experimental system.

  • Temperature: Prepare solutions at room temperature, as lower temperatures can sometimes decrease solubility and promote precipitation.

Physicochemical Properties of this compound

The following table summarizes key properties of this compound relevant to its solubility and formulation.

PropertyValueSource
Chemical Formula C₁₄H₂₁NO₂
Molar Mass 235.327 g·mol⁻¹
pKa (Strongest Basic) 8.91
Water Solubility 1.06 mg/mL
Form Typically supplied as a hydrochloride salt (C₁₄H₂₂ClNO₂) for enhanced solubility.
pH-Dependent Equilibrium of this compound

The following diagram illustrates the relationship between pH, pKa, and the form of this compound in solution. At a low pH, the soluble, protonated form dominates. As the pH rises towards the pKa of 8.91, the concentration of the less soluble, un-ionized free base increases, elevating the risk of precipitation.

G cluster_pH Solution pH Scale cluster_form Dominant this compound Form pH_Low Low pH (e.g., < 6) pH_Mid Physiological pH (e.g., 7.4) pH_High High pH (e.g., > 9) Equilibrium Equilibrium shifts as pH increases towards pKa (8.91) Form_Ionized Protonated Form (BH⁺) Water Soluble Form_Mixed Equilibrium Mixture (BH⁺ ⇌ B + H⁺) Precipitation Risk Form_Unionized Un-ionized Free Base (B) Poorly Soluble

Caption: this compound equilibrium shifts with increasing pH.

Troubleshooting Guide

If you observe precipitation in your this compound solution, follow this systematic troubleshooting workflow.

G start Precipitation Observed check_buffer What buffer are you using? start->check_buffer is_pbs Phosphate Buffer (PBS) check_buffer->is_pbs Phosphate not_pbs Other (e.g., Tris, HEPES) check_buffer->not_pbs Non-Phosphate switch_buffer Action: Switch to a non-phosphate buffer like Tris or HEPES. is_pbs->switch_buffer check_conc Check this compound Concentration not_pbs->check_conc end_good Problem Resolved switch_buffer->end_good conc_high Concentration is high check_conc->conc_high High conc_low Concentration is low check_conc->conc_low Low/Moderate lower_conc Action: Lower the final This compound concentration. conc_high->lower_conc check_ph Check final solution pH. Is it adjustable? conc_low->check_ph lower_conc->end_good ph_adj Yes check_ph->ph_adj Yes ph_not_adj No check_ph->ph_not_adj No lower_ph Action: Lower the buffer pH (if experiment allows). ph_adj->lower_ph consider_cosolvent Consider adding a small percentage of a co-solvent (e.g., DMSO, Ethanol). Test compatibility first. ph_not_adj->consider_cosolvent lower_ph->end_good consider_cosolvent->end_good

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general method for preparing a concentrated stock solution of this compound Hydrochloride.

Materials:

  • This compound Hydrochloride powder

  • Nuclease-free or cell culture grade water

  • pH meter

  • Sterile filtration unit (0.22 µm)

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Accurately weigh the required amount of this compound Hydrochloride powder.

  • In a sterile container, dissolve the powder in approximately 80% of the final desired volume of high-purity water.

  • Gently mix the solution until the powder is fully dissolved. Avoid vigorous vortexing to prevent foaming.

  • If necessary, adjust the pH to be acidic (e.g., pH 4.0-5.0) using dilute HCl to ensure complete solubilization and stability.

  • Adjust the solution to the final desired volume with water.

  • Sterile filter the stock solution using a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution in a Physiological Buffer

This protocol details the recommended method for diluting the stock solution into a final working buffer to minimize precipitation.

G start Start: Prepare Working Solution step1 1. Prepare final volume of physiological buffer (e.g., 50 mM Tris, pH 7.5). start->step1 step2 2. Ensure buffer components are fully dissolved and equilibrated to room temperature. step1->step2 step3 3. Retrieve this compound HCl stock solution (from Protocol 1). step2->step3 step4 4. CRITICAL STEP: Slowly add the required volume of stock solution to the full volume of buffer while gently stirring. step3->step4 step5 5. Visually inspect the final solution for any signs of cloudiness or precipitation. step4->step5 step6 6. If solution is clear, proceed with experiment. If not, refer to Troubleshooting Guide. step5->step6 end End: Solution Ready for Use step6->end

Caption: Recommended workflow for preparing the working solution.

References

Technical Support Center: Amylocaine Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amylocaine quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the bioanalysis of this compound in biological matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound in biological samples.

Problem Potential Cause Suggested Solution
Low Analyte Recovery Inefficient Extraction: The chosen extraction method (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction) may not be optimal for this compound in the specific biological matrix.Optimize Extraction Protocol: - For Protein Precipitation (PPT): Test different organic solvents (e.g., acetonitrile, methanol) and their ratios to the sample volume. Acetonitrile is often more efficient at protein removal[1]. Ensure complete protein precipitation by vortexing thoroughly and allowing sufficient centrifugation time and speed[2]. - For Liquid-Liquid Extraction (LLE): Experiment with various organic solvents of differing polarities and pH adjustments of the aqueous phase to ensure this compound is in a non-ionized state for efficient partitioning. - For Solid-Phase Extraction (SPE): Screen different sorbent types (e.g., reversed-phase, mixed-mode cation exchange). Optimize the pH of the loading solution and the composition of the wash and elution solvents to improve retention and subsequent elution of this compound.
Analyte Instability: this compound may be degrading during sample collection, storage, or processing.Assess and Ensure Stability: - Store samples at appropriate temperatures (e.g., -20°C or -80°C) immediately after collection[3]. - Conduct stability studies to evaluate the degradation of this compound under different conditions (e.g., freeze-thaw cycles, bench-top stability). - Use of preservatives or pH adjustment might be necessary depending on the matrix and storage duration[4].
Poor Peak Shape in Chromatography Suboptimal Chromatographic Conditions: The mobile phase composition, pH, or column chemistry may not be suitable for this compound.Method Development and Optimization: - Adjust the mobile phase pH. For a basic compound like this compound, a slightly acidic pH can improve peak shape by ensuring it is in a consistent ionic state. - Screen different HPLC/UHPLC columns (e.g., C18, C8) from various manufacturers. - Optimize the gradient elution profile to ensure adequate separation from matrix components.
Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the analyte's chromatographic behavior[5].Improve Sample Cleanup: - Employ a more selective sample preparation technique, such as SPE, which generally provides cleaner extracts than PPT. - Modify the chromatographic method to separate this compound from the interfering matrix components.
High Variability in Results (Poor Precision) Inconsistent Sample Preparation: Manual extraction procedures can introduce variability.Standardize and Automate: - Ensure consistent timing, volumes, and mixing during the extraction process. - Utilize automated liquid handlers for sample preparation to minimize human error.
Matrix Effects: Ion suppression or enhancement in LC-MS/MS analysis can lead to inconsistent results between different samples.Use a Suitable Internal Standard: - A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice to compensate for matrix effects and variability in extraction and instrument response. - If a SIL-IS is unavailable, a structural analog that co-elutes and has similar ionization properties can be used.
Signal Suppression or Enhancement (Matrix Effect) Co-eluting Matrix Components: Phospholipids, salts, and other endogenous substances can interfere with the ionization of this compound in the mass spectrometer source.Mitigate Matrix Effects: - Chromatographic Separation: Develop a robust chromatographic method that separates this compound from the bulk of the matrix components. - Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but may compromise sensitivity. - Advanced Sample Preparation: Use techniques specifically designed to remove interfering substances, such as phospholipid removal plates or more rigorous SPE protocols.
Analyte Carryover Adsorption to HPLC/UHPLC System Components: this compound may adsorb to parts of the analytical system, leading to its appearance in subsequent blank injections.Optimize Wash Procedures: - Use a strong organic solvent in the autosampler wash solution. - Increase the volume of the wash solution. - Inject blanks after high concentration samples to monitor for carryover.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when developing a new method for this compound quantification?

A1: Before beginning method development, it is crucial to understand the physicochemical properties of this compound and to source a well-characterized reference standard. The initial steps should focus on selecting an appropriate analytical technique (e.g., LC-MS/MS for high sensitivity and selectivity) and a suitable internal standard. A stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision.

Q2: How do I choose between Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for sample preparation?

A2: The choice of sample preparation method depends on the required sensitivity, throughput, and the complexity of the biological matrix.

  • Protein Precipitation (PPT): This is a simple, fast, and inexpensive method suitable for initial method development and high-throughput screening. However, it provides the least clean extract, which can lead to significant matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. It requires optimization of pH and solvent choice.

  • Solid-Phase Extraction (SPE): SPE is the most selective technique, providing the cleanest extracts and the ability to pre-concentrate the analyte, leading to better sensitivity and reduced matrix effects. It is, however, more time-consuming and costly to develop.

Q3: What are matrix effects and how can I assess them?

A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting substances from the biological matrix, leading to signal suppression or enhancement. They can be assessed quantitatively by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution at the same concentration. The ratio of these responses is the matrix factor.

Q4: My this compound appears to be unstable in plasma samples stored at -20°C. What can I do?

A4: Analyte stability is critical for accurate quantification. If instability is observed, consider the following:

  • Lower Storage Temperature: Store samples at -80°C.

  • pH Adjustment: The stability of ester-containing compounds like this compound can be pH-dependent. Adjusting the sample pH might improve stability.

  • Inhibitors: If enzymatic degradation is suspected, consider adding appropriate enzyme inhibitors to the collection tubes.

  • Stability Testing: Perform comprehensive stability tests, including freeze-thaw, short-term (bench-top), and long-term stability, to understand the degradation profile and establish proper sample handling procedures.

Q5: I am analyzing this compound in urine, which may contain glucuronide metabolites. How should I proceed?

A5: To quantify the total this compound concentration (conjugated and unconjugated), an enzymatic hydrolysis step using β-glucuronidase is necessary to cleave the glucuronide moiety from the metabolite, converting it back to the parent drug before extraction. The efficiency of different enzymes and hydrolysis conditions (temperature, pH, incubation time) should be evaluated to ensure complete cleavage.

Experimental Protocols

Protein Precipitation for this compound in Human Plasma
  • Sample Preparation: Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Mixing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Solid-Phase Extraction (SPE) for this compound in Human Urine
  • Sample Pre-treatment: To 500 µL of urine, add 500 µL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0).

  • Internal Standard Addition: Add 20 µL of the internal standard working solution.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject an appropriate volume into the LC-MS/MS system.

Visualizations

G cluster_0 Sample Preparation Workflow sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction centrifuge_evap Centrifugation / Evaporation extraction->centrifuge_evap reconstitute Reconstitution centrifuge_evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis G cluster_1 Troubleshooting Low Analyte Recovery start Low Recovery Observed check_extraction Is Extraction Method Optimal? start->check_extraction check_stability Is Analyte Stable? check_extraction->check_stability Yes optimize_extraction Optimize Extraction Protocol (Solvent, pH, Sorbent) check_extraction->optimize_extraction No perform_stability Perform Stability Studies (Temp, Freeze-Thaw) check_stability->perform_stability No end Recovery Improved check_stability->end Yes optimize_extraction->end perform_stability->end

References

Technical Support Center: Improving Amylocaine Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Amylocaine in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for cell-based assays?

This compound is a local anesthetic, historically known as Stovaine, and was the first synthetic, non-addictive local anesthetic developed.[1] For cell-based assays, ensuring that this compound is fully dissolved in the culture medium is critical. Poor solubility can lead to the formation of precipitates, which can cause inaccurate dosing, cellular toxicity, and interference with imaging-based assays.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

This compound is a weakly basic and lipophilic compound. Its hydrochloride salt is the form typically used in research due to its higher aqueous solubility compared to the free base.[2] Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₂₁NO₂[3]
Molecular Weight 235.32 g/mol [3]
pKa (Strongest Basic) 8.91
logP 2.73 - 3.22
Water Solubility (free base) 1.06 mg/mL[2]
Solubility in DMSO 125 mg/mL

Q3: How does pH affect the solubility of this compound Hydrochloride?

As a weak base with a pKa of 8.91, the solubility of this compound is highly dependent on the pH of the solution. In acidic conditions (pH below the pKa), the amine group is protonated, forming the more water-soluble hydrochloride salt. As the pH increases towards and beyond the pKa, the uncharged, less soluble free base form predominates. In typical cell culture media with a pH of around 7.4, a significant portion of this compound will be in its protonated, more soluble form. The Henderson-Hasselbalch equation can be used to estimate the ratio of the ionized to the non-ionized form at a given pH.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon addition to cell culture media.

Potential Cause: The aqueous solubility of this compound is exceeded when the concentrated stock solution (e.g., in DMSO) is diluted into the cell culture medium. This is a common issue with hydrophobic compounds.

Solutions:

  • Optimize Stock Solution and Dilution Method:

    • Prepare a high-concentration stock solution of this compound hydrochloride in 100% DMSO.

    • When preparing the working solution, perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed (37°C) cell culture medium, and then add this to the final volume of media.

    • Add the stock solution drop-wise to the medium while gently vortexing to ensure rapid and even dispersion.

  • Control DMSO Concentration:

    • Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally at or below 0.1%, and not exceeding 0.5%, as higher concentrations can be toxic to cells.

  • Pre-warm the Media:

    • Always use cell culture medium that has been pre-warmed to 37°C, as solubility generally increases with temperature.

  • Determine the Maximum Soluble Concentration:

    • Before conducting your experiment, perform a solubility test to determine the highest concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions.

Issue 2: Delayed precipitation of this compound during incubation.

Potential Cause: The stability of this compound in the cell culture medium may be compromised over time due to factors like pH shifts in the incubator or interactions with media components. As an ester-type local anesthetic, this compound is susceptible to hydrolysis, especially at physiological pH and temperature.

Solutions:

  • Assess Stability:

    • If possible, conduct a stability study of this compound in your cell culture medium at 37°C over the planned duration of your experiment. This can be done by preparing the this compound-containing medium, incubating it, and visually inspecting for precipitation at different time points.

  • pH Control:

    • Ensure your cell culture medium is properly buffered for the CO2 concentration in your incubator to maintain a stable pH.

  • Use of Solubilizing Agents:

    • Consider using a solubilizing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex with this compound, which can improve its solubility and stability.

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Stock and Working Solutions using DMSO
  • Prepare a 100 mM Stock Solution in DMSO:

    • Weigh out the appropriate amount of this compound hydrochloride powder.

    • In a sterile tube, dissolve the powder in 100% sterile-filtered DMSO to a final concentration of 100 mM.

    • Vortex until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

  • Prepare the Final Working Solution in Cell Culture Medium:

    • Thaw an aliquot of the 100 mM this compound hydrochloride stock solution at room temperature.

    • Pre-warm your complete cell culture medium to 37°C.

    • To achieve a final concentration of 100 µM with 0.1% DMSO, add 1 µL of the 100 mM stock solution to 999 µL of the pre-warmed medium.

    • Gently vortex the working solution immediately to ensure it is well mixed.

    • Visually inspect the solution for any signs of precipitation before adding it to your cells.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol is based on general methods for preparing drug-cyclodextrin complexes and may require optimization for this compound.

  • Determine Molar Ratio:

    • Start with a 1:1 molar ratio of this compound hydrochloride to hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Preparation by Kneading Method:

    • Weigh the appropriate amounts of this compound hydrochloride and HP-β-CD.

    • Place the HP-β-CD in a mortar and add a small amount of a water/ethanol mixture to form a paste.

    • Gradually add the this compound hydrochloride powder to the paste and knead for 30-60 minutes.

    • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • The resulting powder is the this compound-HP-β-CD inclusion complex.

  • Preparation of Working Solution:

    • Dissolve the prepared inclusion complex powder directly into your pre-warmed cell culture medium to the desired final concentration of this compound.

    • Filter the final solution through a 0.22 µm sterile filter before adding it to your cells.

Note on Cyclodextrin Use: Cells in serum-supplemented medium can typically tolerate up to 1-2% HP-β-CD, while in serum-free medium, concentrations of 0.5-1% are generally acceptable. It is crucial to perform a vehicle control with the same concentration of HP-β-CD to assess any effects of the cyclodextrin itself on your cells.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_sol Working Solution Preparation cluster_cell_assay Cell-Based Assay weigh Weigh this compound HCl dissolve Dissolve in 100% DMSO weigh->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Serially Dilute Stock in Media thaw->dilute prewarm Pre-warm Media to 37°C prewarm->dilute vortex Gently Vortex dilute->vortex add_to_cells Add to Cells vortex->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing this compound solutions for cell-based assays.

troubleshooting_precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed? cause1 High Final Concentration? start->cause1 Yes, Immediately cause4 pH Shift in Media? start->cause4 Yes, Over Time solution1 Decrease Concentration cause1->solution1 Yes cause2 Rapid Dilution? cause1->cause2 No end_node Clear Solution solution1->end_node solution2 Use Serial Dilution cause2->solution2 Yes cause3 Cold Media? cause2->cause3 No solution2->end_node solution3 Pre-warm Media cause3->solution3 Yes solution3->end_node solution4 Ensure Proper Buffering cause4->solution4 Yes cause5 Compound Instability? cause4->cause5 No solution4->end_node solution5 Use Solubilizing Agent (e.g., Cyclodextrin) cause5->solution5 Yes solution5->end_node

Caption: Troubleshooting guide for this compound precipitation in cell culture.

References

Technical Support Center: Managing Amylocaine's Acidity in Experimental Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amylocaine. The focus is on managing the effects of its inherent acidity in various experimental settings to ensure data accuracy and reproducibility.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments due to the acidic nature of this compound solutions.

Problem Potential Cause Recommended Solution
Low Cell Viability or Tissue Damage Acidic stress from unbuffered this compound solution.Buffer the this compound solution to a physiological pH (7.2-7.4) immediately before use. Start with a 1:10 dilution of 8.4% sodium bicarbonate to your this compound stock solution and verify the final pH.
Inconsistent Drug Efficacy The acidic pH of the this compound solution can affect the equilibrium between the charged (active) and uncharged (membrane-permeable) forms of the drug.[1]Prepare a fresh, buffered this compound solution for each experiment to ensure a consistent pH and, therefore, a consistent ratio of ionized to unionized drug.
Precipitate Formation in Stock Solution Adding too much alkaline buffer at once can cause the less soluble uncharged form of this compound to precipitate out of solution.[2]Add the buffer solution dropwise while gently vortexing the this compound solution. Prepare the buffered solution as close to the time of use as possible.
Altered Electrophysiological Recordings The acidic solution can directly affect ion channel function and membrane potential, confounding the effects of this compound.Perfuse the experimental preparation with a buffered control solution to establish a stable baseline before introducing the buffered this compound solution.
Degradation of this compound This compound, especially in its uncharged form at higher pH, may be less stable over time.[2]Use freshly prepared buffered solutions. For longer-term experiments, consider a perfusion system that continuously replaces the experimental solution.

Frequently Asked Questions (FAQs)

1. Why are this compound solutions acidic?

This compound is a weak base and is typically formulated as a hydrochloride salt to increase its water solubility and shelf-life.[2] This results in an acidic solution, often with a pH between 3.5 and 5.5 for commercial local anesthetic preparations.[2]

2. What is the pKa of this compound and why is it important?

The pKa of the basic form of this compound is approximately 8.91. The pKa is the pH at which 50% of the drug is in its charged (cationic) form and 50% is in its uncharged (base) form. This is critical because the uncharged form is more lipid-soluble and readily crosses cell membranes to reach its site of action, while the charged form is more active at the sodium channel binding site.

3. How does the acidity of the this compound solution affect its mechanism of action?

The acidic pH of the solution means that a larger proportion of the this compound molecules are in their charged, water-soluble form. This can slow the onset of action as less of the uncharged form is available to diffuse across the nerve membrane. Once in the more alkaline environment of the tissue, the equilibrium shifts, and more of the charged, active form becomes available to block sodium channels.

4. What are the potential consequences of using unbuffered this compound in my experiments?

Using unbuffered, acidic this compound can lead to several issues:

  • Reduced cell or tissue viability: The low pH can be cytotoxic, especially in sensitive preparations like primary neuron cultures.

  • Altered physiological responses: The acidity itself can affect ion channel function, leading to experimental artifacts.

  • Inconsistent results: The buffering capacity of your experimental preparation can vary, leading to unpredictable changes in the local pH and, consequently, the drug's effect.

5. What is the recommended procedure for buffering this compound solutions?

A common method for buffering local anesthetics is to add a sterile solution of 8.4% sodium bicarbonate. A starting point is a 1:10 ratio of 8.4% sodium bicarbonate to your this compound solution. For example, add 0.1 mL of 8.4% sodium bicarbonate to 1 mL of your this compound stock solution. It is crucial to measure the final pH of the solution with a calibrated pH meter and adjust as necessary to reach the desired physiological pH (typically 7.2-7.4).

6. How long is a buffered this compound solution stable?

Buffered local anesthetic solutions are generally less stable than their acidic counterparts and should be prepared fresh for each experiment. If a vasoconstrictor like epinephrine is included, its stability is also pH-dependent and decreases at a more alkaline pH. It is recommended to use buffered solutions immediately after preparation.

7. Are there any known degradation products of this compound?

One study has developed a stability-indicating method for this compound hydrochloride and mentions the presence of a degradation product. The exact degradation pathways under acidic and alkaline conditions are not fully elucidated in the provided search results. For long-term or critical studies, it is advisable to consult specialized literature on drug stability and degradation.

Experimental Protocols

Protocol 1: Preparation of Buffered this compound for Cell Culture Experiments

  • Materials:

    • This compound hydrochloride stock solution

    • Sterile 8.4% sodium bicarbonate solution

    • Sterile, pH-calibrated microelectrode

    • Sterile microcentrifuge tubes

    • Cell culture medium

  • Procedure:

    • Determine the final concentration of this compound needed for your experiment.

    • In a sterile microcentrifuge tube, add the required volume of your this compound stock solution.

    • Slowly add 8.4% sodium bicarbonate solution dropwise. A starting point is a 1:10 ratio (e.g., 10 µL of sodium bicarbonate for every 100 µL of this compound solution).

    • Gently mix the solution after each addition.

    • Measure the pH of the solution using a sterile microelectrode.

    • Continue adding sodium bicarbonate in small increments until the pH reaches the desired range for your cell type (typically 7.2-7.4).

    • Once the desired pH is achieved, sterile filter the final buffered this compound solution if necessary.

    • Add the buffered this compound solution to your cell culture medium immediately.

Data Presentation

Table 1: pH of Commercial Local Anesthetic Solutions (General Range)

Local Anesthetic FormulationTypical pH Range
Plain (without vasoconstrictor)5.0 - 6.0
With vasoconstrictor (e.g., epinephrine)3.5 - 5.5

Table 2: Effect of Buffering on the pH of a Local Anesthetic Solution (Lidocaine as an example)

SolutionInitial pHpH after Buffering (10:1 ratio with 8.4% NaHCO3)
1% Lidocaine with 1:100,000 Epinephrine~3.5 - 4.5~7.2 - 7.4

Note: This data is for Lidocaine and serves as an illustrative example. The final pH for a buffered this compound solution should be empirically determined.

Visualizations

Amylocaine_Action_Pathway cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Physiological pH) Amylocaine_HCl This compound HCl (Charged, BH+) Amylocaine_Base_Ext This compound Base (Uncharged, B) Amylocaine_HCl->Amylocaine_Base_Ext Equilibrium shifts left in acidic solution Amylocaine_Base_Int This compound Base (Uncharged, B) Amylocaine_Base_Ext->Amylocaine_Base_Int Diffusion Membrane Amylocaine_Ion_Int This compound Ion (Charged, BH+) Amylocaine_Base_Int->Amylocaine_Ion_Int Equilibrium shifts right at physiological pH Sodium_Channel Voltage-Gated Sodium Channel Amylocaine_Ion_Int->Sodium_Channel Blockade

Caption: Signaling pathway of this compound action at the cell membrane.

Experimental_Workflow start Start: Prepare This compound Stock mixing Mix this compound and Bicarbonate (e.g., 10:1) start->mixing buffer_prep Prepare 8.4% Sodium Bicarbonate buffer_prep->mixing ph_check Measure pH mixing->ph_check adjust_ph Adjust pH to 7.2-7.4 ph_check->adjust_ph pH not in range apply_to_prep Apply Buffered this compound to Experimental Preparation ph_check->apply_to_prep pH in range adjust_ph->ph_check end End: Data Acquisition apply_to_prep->end

Caption: Experimental workflow for preparing buffered this compound solution.

References

addressing the potential for Amylocaine to irritate tissues in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Amylocaine to irritate tissues in animal studies. Given that this compound is a local anesthetic, this guide incorporates broader knowledge of tissue irritation caused by this class of drugs to provide a thorough resource.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of tissue irritation observed with local anesthetic injections like this compound in animal studies?

A1: Tissue irritation from local anesthetic injections, including those with this compound, can stem from several factors:

  • Drug-Specific Properties: The inherent chemical structure and concentration of the local anesthetic can contribute to cytotoxicity.[1][2] Higher concentrations and prolonged exposure are often associated with increased tissue damage.[1][3]

  • Formulation Characteristics: The pH and osmolality of the this compound solution can cause irritation if they are not close to physiological levels (pH 7.2-7.4).[4]

  • Injection Technique: Rapid injection rates, improper needle size, or repeated injections at the same site can cause mechanical trauma to the tissue, leading to inflammation.

  • Contamination: Non-sterile injection techniques or contaminated solutions can introduce pathogens, resulting in an inflammatory response or infection at the injection site.

Q2: What are the cellular mechanisms underlying local anesthetic-induced tissue irritation?

A2: Local anesthetics can induce tissue irritation through several cellular mechanisms, primarily involving:

  • Mitochondrial Dysfunction: Local anesthetics can disrupt mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). This oxidative stress can damage cellular components and trigger cell death pathways.

  • Apoptosis and Necrosis: At high concentrations, local anesthetics can induce programmed cell death (apoptosis) and uncontrolled cell death (necrosis). This is often initiated by the release of cytochrome c from mitochondria and the activation of caspases.

  • Inflammatory Pathway Activation: Tissue injury from the injection or the drug itself can trigger the release of damage-associated molecular patterns (DAMPs), which activate inflammatory signaling pathways like NF-κB and MAPK, leading to the production of pro-inflammatory cytokines.

Q3: Are there less irritating alternatives to this compound for local anesthesia in animal research?

A3: While this compound is an older local anesthetic, several newer agents have been developed and studied more extensively for their tissue irritation potential. Ropivacaine has been shown in some in vitro studies to have lower cytotoxicity compared to other local anesthetics like bupivacaine and lidocaine. The choice of anesthetic should be based on the specific experimental requirements, including the desired duration of action and the potential for tissue toxicity. Researchers are encouraged to consult recent comparative studies to select the most appropriate agent for their model.

Q4: How can I differentiate between tissue irritation caused by the this compound formulation and irritation from the injection procedure itself?

A4: To distinguish between formulation-induced and procedure-induced irritation, researchers can include control groups in their study design:

  • Vehicle Control: Injecting the vehicle solution (without this compound) using the same technique will help determine the level of irritation caused by the formulation's excipients and pH.

  • Saline Control: A group receiving a sterile saline injection will reveal the baseline level of irritation caused by the needle insertion and volume of fluid injected.

  • Sham Injection: A sham group where the needle is inserted but no substance is injected can help isolate the trauma from the needle puncture alone.

By comparing the histological and macroscopic findings across these groups, the contribution of the this compound active ingredient to the observed tissue irritation can be more accurately assessed.

Q5: What immediate steps should be taken if a severe tissue reaction is observed after this compound administration in an animal?

A5: If an unexpected or severe tissue reaction occurs:

  • Document: Immediately and thoroughly document the reaction with photographs and detailed notes, including the size, color, and any other observable characteristics of the affected area.

  • Veterinary Consultation: Notify the institutional veterinarian or animal care staff to ensure the animal receives appropriate medical attention.

  • Protocol Review: Conduct a thorough review of the experimental protocol to verify that the correct procedures, concentrations, and volumes were used.

  • Report: Report the adverse event to the Institutional Animal Care and Use Committee (IACUC) as per institutional guidelines.

Troubleshooting Guides

Issue 1: Excessive Swelling and Redness at the Injection Site

Possible Cause Solution
High Concentration of this compound Reduce the concentration of this compound to the lowest effective dose. The toxic effects of local anesthetics are concentration-dependent.
Non-physiological pH or Osmolality of the Solution Adjust the pH of the this compound solution to be as close to physiological pH (7.2-7.4) as possible. Use isotonic vehicles for reconstitution.
High Injection Volume Reduce the volume of the injection. For larger doses, consider splitting the dose and injecting at multiple sites.
Rapid Injection Rate Administer the injection slowly and steadily to minimize mechanical trauma to the tissues.

Issue 2: Ulceration or Necrosis at the Injection Site

Possible Cause Solution
Severe Cytotoxicity This may indicate a high degree of cell death. Consider using a lower concentration of this compound or switching to a local anesthetic with a lower reported cytotoxicity, such as ropivacaine.
Vascular Compromise Accidental intravascular injection or vasoconstriction caused by additives (like epinephrine) can lead to ischemia and necrosis. Ensure proper subcutaneous or intramuscular injection technique and consider formulations without vasoconstrictors if not essential for the experiment.
Infection Ensure strict aseptic technique during preparation and administration of the injection to prevent bacterial contamination.

Issue 3: Animal Exhibiting Signs of Pain or Distress Post-injection

Possible Cause Solution
Inflammatory Pain The tissue irritation itself can be painful. Administer appropriate analgesics as approved by the IACUC and consult with veterinary staff. The anti-inflammatory properties of some local anesthetics may be concentration-dependent, with higher concentrations being pro-inflammatory.
Nerve Damage Direct injection near a nerve can cause neurotoxicity. Refine the injection technique to avoid major nerves.

Data Presentation: Comparative Cytotoxicity of Local Anesthetics

Table 1: In Vitro Cytotoxicity of Local Anesthetics on Myocytes

Local AnestheticCell TypeExposure TimeAssayKey Finding
LidocaineC2C12 (mouse myoblasts)24 hoursMTTIncreased cytotoxicity with increasing concentration.
BupivacaineC2C12 (mouse myoblasts)24 hoursMTTMore cytotoxic than lidocaine at equivalent concentrations.
RopivacaineC2C12 (mouse myoblasts)24 hoursMTTLess cytotoxic than bupivacaine.
Data synthesized from principles described in the literature.

Table 2: In Vitro Neurotoxicity of Local Anesthetics

Local AnestheticCell LineIC50 (Concentration for 50% Inhibition)Exposure Time
LidocaineChick Embryo DRG Neurons~10-2.8 M15 minutes
BupivacaineChick Embryo DRG Neurons~10-2.6 M15 minutes
MepivacaineChick Embryo DRG Neurons~10-1.6 M15 minutes
RopivacaineChick Embryo DRG Neurons~10-2.5 M15 minutes
Source: Adapted from comparative studies on growing neurons.

Experimental Protocols

Protocol 1: Histological Evaluation of Subcutaneous Tissue Irritation in Rats

This protocol is designed to assess the local tissue reaction to a subcutaneously injected this compound solution.

  • Animal Model: Male Wistar rats (200-250g).

  • Groups (n=6 per group/time point):

    • This compound Solution (at desired concentration)

    • Vehicle Control

    • Saline Control (0.9% NaCl)

  • Procedure:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

    • Shave the dorsal thoracic region.

    • Administer a single subcutaneous injection of 0.1 mL of the respective solution.

    • Monitor the animals for any adverse reactions at the injection site.

  • Endpoint and Tissue Collection:

    • At predetermined time points (e.g., 24 hours, 48 hours, 7 days), euthanize the animals via an approved method.

    • Excise the injection site, including the skin and underlying subcutaneous tissue and muscle.

  • Histological Processing:

    • Fix the tissue samples in 10% neutral buffered formalin for 24-48 hours.

    • Process the tissues, embed in paraffin, and section at 5 µm thickness.

    • Stain the sections with Hematoxylin and Eosin (H&E).

  • Analysis:

    • A board-certified veterinary pathologist, blinded to the treatment groups, should score the slides for:

      • Inflammation (neutrophilic, lymphocytic, macrophagic infiltration)

      • Edema

      • Necrosis

      • Fibrosis

      • Hemorrhage

    • A semi-quantitative scoring system (e.g., 0=none, 1=minimal, 2=mild, 3=moderate, 4=severe) should be used. This protocol is based on methodologies described in studies evaluating tissue reactions to local anesthetics.

Protocol 2: Quantitative Assessment of Inflammation Markers

This protocol measures the expression of key inflammatory markers in the tissue surrounding the injection site.

  • Animal Model and Groups: As described in Protocol 1.

  • Procedure: Follow the injection procedure as in Protocol 1.

  • Endpoint and Tissue Collection:

    • At relevant time points (e.g., 6, 24, 48 hours), euthanize the animals.

    • Excise the tissue at the injection site.

    • Immediately snap-freeze a portion of the tissue in liquid nitrogen for molecular analysis and place another portion in a tissue homogenizing buffer.

  • Analysis:

    • ELISA: Homogenize the tissue and perform Enzyme-Linked Immunosorbent Assays (ELISAs) to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

    • qRT-PCR: Extract RNA from the snap-frozen tissue, reverse transcribe to cDNA, and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes.

    • Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration, perform an MPO assay on the tissue homogenate.

Visualizations

Experimental_Workflow cluster_Preparation Phase 1: Preparation cluster_Procedure Phase 2: Procedure cluster_Analysis Phase 3: Analysis Animal_Acclimation Animal Acclimation Group_Allocation Group Allocation (this compound, Vehicle, Saline) Animal_Acclimation->Group_Allocation Solution_Prep Sterile Solution Preparation Group_Allocation->Solution_Prep Anesthesia Anesthesia Solution_Prep->Anesthesia Injection Subcutaneous Injection Anesthesia->Injection Monitoring Post-injection Monitoring Injection->Monitoring Euthanasia Euthanasia & Tissue Collection Monitoring->Euthanasia Histopathology Histopathology (H&E Staining) Euthanasia->Histopathology Biochemical_Assays Biochemical Assays (ELISA, PCR, MPO) Euthanasia->Biochemical_Assays Data_Analysis Data Analysis & Interpretation Histopathology->Data_Analysis Biochemical_Assays->Data_Analysis Signaling_Pathways cluster_LA_Effects Local Anesthetic (this compound) Effects cluster_Apoptosis Apoptosis Pathway cluster_Inflammation Inflammation Pathway LA This compound (High Concentration) Mitochondria Mitochondrial Dysfunction LA->Mitochondria TissueInjury Tissue Injury (DAMPs Release) LA->TissueInjury ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis & Cell Death Caspase37->Apoptosis NFkB_MAPK NF-κB & MAPK Activation TissueInjury->NFkB_MAPK Cytokines Pro-inflammatory Cytokine Release NFkB_MAPK->Cytokines Inflammation Inflammation & Tissue Irritation Cytokines->Inflammation

References

Validation & Comparative

A Comparative Analysis of the Duration of Action: Amylocaine vs. Lidocaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the duration of action between Amylocaine, a historically significant ester-based local anesthetic, and Lidocaine, a widely used amide-based local anesthetic. While direct, modern comparative studies with quantitative data for this compound are scarce due to its replacement by newer agents, this document synthesizes available historical context and pharmacological principles to offer a comprehensive overview for research and development purposes.

Executive Summary

Lidocaine, an amide local anesthetic, generally possesses an intermediate duration of action, which can be significantly prolonged with the addition of a vasoconstrictor like epinephrine. This compound, an ester local anesthetic, is expected to have a shorter duration of action due to its rapid metabolism by plasma esterases. The development of amide anesthetics like Lidocaine marked a significant advancement in clinical anesthesia, offering a more stable and predictable duration of action and a lower risk of allergic reactions compared to their ester predecessors.

Data Presentation: Quantitative Comparison

Table 1: Duration of Action of Lidocaine in Various Clinical Scenarios
Administration RouteConcentrationWith/Without EpinephrineOnset of ActionDuration of Action
Infiltration Anesthesia0.5% - 2%Without Epinephrine< 2 minutes1 - 2 hours[3]
Infiltration Anesthesia0.5% - 2%With Epinephrine< 2 minutes2 - 6 hours[3]
Topical Application (Gel)4%N/A25 - 30 minutesOptimal effects at 35-40 minutes[4]
Intravenous (IV) BolusN/AN/ARapidHalf-life of 1.5 - 2 hours
Table 2: General Pharmacokinetic and Pharmacodynamic Comparison
PropertyThis compound (Ester-type)Lidocaine (Amide-type)
Chemical Linkage EsterAmide
Metabolism Rapidly hydrolyzed by plasma pseudocholinesterasesPrimarily metabolized in the liver by cytochrome P450 enzymes
Systemic Toxicity Generally considered higher risk due to PABA metaboliteLower risk of systemic toxicity with appropriate dosing
Allergic Potential Higher, due to the metabolite para-aminobenzoic acid (PABA)Very low
Stability in Solution Less stableMore stable
Expected Duration of Action ShorterIntermediate

Experimental Protocols

While specific experimental protocols for this compound are not available, the following outlines a general methodology for assessing the duration of action of a local anesthetic, as would have been broadly applied and is still in use for agents like Lidocaine.

Title: A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Duration of Cutaneous Anesthesia of a Novel Local Anesthetic Agent.

Objective: To determine the duration of sensory blockade of a new chemical entity compared to a standard local anesthetic (e.g., Lidocaine) and placebo.

Methodology:

  • Subject Recruitment: A cohort of healthy adult volunteers is recruited after obtaining informed consent. Subjects are screened for any contraindications to local anesthetic administration.

  • Randomization and Blinding: Subjects are randomly assigned to receive the investigational drug, the active comparator (Lidocaine), or a placebo (saline solution). The study is double-blinded, meaning neither the subject nor the administrator knows the identity of the injected substance.

  • Anesthetic Administration: A standardized volume and concentration of the assigned solution are administered via intradermal injection at a predetermined site (e.g., the volar aspect of the forearm).

  • Assessment of Anesthesia:

    • Onset of Action: The time from injection to the complete loss of sensation to a specific stimulus (e.g., a pinprick) is recorded.

    • Duration of Action: Sensory testing is performed at regular intervals following the onset of anesthesia. The duration is defined as the time from the onset of anesthesia until the return of normal sensation.

  • Data Analysis: The mean duration of action for each group is calculated and statistically compared using appropriate methods (e.g., ANOVA) to determine significance.

Mandatory Visualizations

Mechanism of Action of Local Anesthetics

G Mechanism of Action of Local Anesthetics cluster_membrane Nerve Cell Membrane Na_Channel Voltage-Gated Sodium Channel Block Blockade of Sodium Influx Na_Channel->Block Local_Anesthetic Local Anesthetic (this compound or Lidocaine) Local_Anesthetic->Na_Channel Binds to receptor site No_AP Inhibition of Action Potential Block->No_AP No_Pain Absence of Pain Sensation No_AP->No_Pain

Caption: Local anesthetics block pain signals by inhibiting voltage-gated sodium channels.

Metabolic Pathways of Ester and Amide Local Anesthetics

G Metabolism of Local Anesthetics cluster_ester Ester Local Anesthetics (e.g., this compound) cluster_amide Amide Local Anesthetics (e.g., Lidocaine) This compound This compound Plasma_Esterases Plasma Pseudocholinesterases This compound->Plasma_Esterases Rapid Hydrolysis PABA PABA Metabolite (Inactive) Plasma_Esterases->PABA Lidocaine Lidocaine Liver Liver (CYP450 Enzymes) Lidocaine->Liver Hepatic Metabolism Metabolites Inactive Metabolites Liver->Metabolites

References

In Vitro Cytotoxicity of Amylocaine and Bupivacaine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro cytotoxicity of two local anesthetics, Amylocaine and Bupivacaine. While Bupivacaine is a widely used local anesthetic with a considerable body of research on its cytotoxic effects, this compound (also known as Stovaine) is a historical local anesthetic that was synthesized in 1903. Due to its historical significance and subsequent replacement by newer agents, there is a notable lack of contemporary in vitro cytotoxicity data for this compound in publicly available literature. This guide, therefore, presents a detailed analysis of Bupivacaine's in vitro cytotoxicity, supported by experimental data, and provides general information on this compound's mechanism of action in the absence of specific cytotoxicity studies.

Summary of In Vitro Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of Bupivacaine across various cell lines and experimental conditions. A direct comparison with this compound is not possible due to the absence of available data for the latter.

Local AnestheticCell LineAssayConcentration/IC50Exposure TimeKey Findings
Bupivacaine Mouse C2C12 myoblastsCell Viability AssayIC50: 0.49 ± 0.04 mmol/L48 hoursBupivacaine was found to be more cytotoxic than lidocaine, preventing cell growth and causing cell death in a dose-dependent manner.[1]
Bupivacaine Human chondrocyte cells (TC28a2)Cell Viability AssayConcentration-dependent decrease in viability24 hoursBupivacaine displayed significant cytotoxic effects related to apoptosis, cellular proliferation, and mitochondrial dysfunction.[2]
Bupivacaine Human neuronal cells (SH-SY5Y)MTT AssayLD50: 0.95 ± 0.08 mM10 minutesBupivacaine was the most toxic among the six local anesthetics tested, causing rapid cell death primarily through necrosis.[3]
Bupivacaine Human adipose-derived mesenchymal stem cellsMTS Assay, Live/Dead StainDose- and time-dependent decrease in viabilityUp to 12 hoursBupivacaine was more cytotoxic than ropivacaine, with decreased cell viability observed even at brief exposure times.[4]
Bupivacaine Rhabdomyosarcoma cells, immortalized and primary muscle cellsFlow Cytometry (Propidium Iodide)Concentration-dependent decrease in survival1 and 2 hoursDifferentiated primary muscle cells were more vulnerable to bupivacaine-induced cytotoxicity than tumor cells and immortalized muscle cells.[5]

Note: The absence of this compound in this table is due to the lack of available quantitative in vitro cytotoxicity data from the searched scholarly articles.

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating cytotoxicity studies. Below are summaries of common experimental protocols used to assess the in vitro cytotoxicity of local anesthetics like Bupivacaine.

Cell Viability Assays (e.g., MTT, MTS, WST-1)

These colorimetric assays are widely used to assess cell metabolic activity as an indicator of cell viability.

  • Principle: Mitochondrial dehydrogenases in viable cells cleave a tetrazolium salt (e.g., MTT, MTS, WST-1) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength.

  • General Protocol:

    • Cell Seeding: Cells of a specific line (e.g., C2C12 myoblasts, SH-SY5Y neuroblastoma) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Treatment: The culture medium is replaced with a medium containing various concentrations of the local anesthetic (e.g., Bupivacaine). Control wells contain a medium without the anesthetic.

    • Incubation: The cells are incubated with the anesthetic for a specified period (e.g., 10 minutes, 24 hours, 48 hours).

    • Reagent Addition: After incubation, the tetrazolium salt reagent is added to each well.

    • Incubation with Reagent: The plate is incubated for a further period to allow for the conversion of the salt to formazan.

    • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader.

    • Data Analysis: Cell viability is typically expressed as a percentage of the untreated control. The IC50 (the concentration of a drug that inhibits a biological process by 50%) can be calculated from the dose-response curve.

Apoptosis and Necrosis Assays (e.g., Flow Cytometry with Annexin V/Propidium Iodide)

These assays differentiate between viable, apoptotic (programmed cell death), and necrotic (unprogrammed cell death) cells.

  • Principle:

    • Annexin V: A protein that binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

    • Propidium Iodide (PI): A fluorescent dye that can only enter cells with a compromised cell membrane, a hallmark of late apoptosis and necrosis.

  • General Protocol:

    • Cell Treatment: Cells are treated with the local anesthetic as described above.

    • Cell Harvesting: After treatment, both adherent and floating cells are collected.

    • Staining: The cells are washed and then incubated with Annexin V and PI in a binding buffer.

    • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which can distinguish between:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Mechanism of Action and Cytotoxicity Pathways

Local anesthetics, including this compound and Bupivacaine, primarily function by blocking voltage-gated sodium channels in nerve cell membranes, thereby inhibiting the propagation of action potentials and producing a local anesthetic effect. However, their cytotoxic effects are thought to involve multiple cellular pathways.

Bupivacaine-induced cytotoxicity has been shown to be mediated through several mechanisms, including the induction of apoptosis and necrosis. This can involve pathways related to oxidative stress, mitochondrial dysfunction, and the activation of caspases. Studies have indicated that at lower concentrations, local anesthetics may primarily induce apoptosis, while at higher concentrations, necrosis becomes the dominant form of cell death.

The following diagram illustrates a generalized workflow for assessing the in vitro cytotoxicity of a local anesthetic.

G Experimental Workflow for In Vitro Cytotoxicity Testing start Start: Select Cell Line seeding Cell Seeding in Multi-well Plates start->seeding treatment Treatment with Local Anesthetic (e.g., Bupivacaine) at Various Concentrations seeding->treatment incubation Incubation for Defined Time Periods treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, MTS) incubation->viability_assay apoptosis_assay Apoptosis/Necrosis Assay (e.g., Flow Cytometry) incubation->apoptosis_assay data_analysis Data Analysis: - Calculate % Viability - Determine IC50/LD50 - Quantify Apoptosis/Necrosis viability_assay->data_analysis apoptosis_assay->data_analysis conclusion Conclusion: Evaluate Cytotoxic Potential data_analysis->conclusion

Caption: A generalized workflow for assessing the in vitro cytotoxicity of local anesthetics.

The diagram below illustrates a simplified signaling pathway potentially involved in local anesthetic-induced cytotoxicity, drawing on general mechanisms described for agents like Bupivacaine.

G Simplified Signaling Pathway of Local Anesthetic-Induced Cytotoxicity la Local Anesthetic (e.g., Bupivacaine) mito Mitochondrial Dysfunction la->mito necrosis Necrosis (at high concentrations) la->necrosis membrane Cell Membrane Damage la->membrane ros Increased Reactive Oxygen Species (ROS) mito->ros caspase Caspase Activation ros->caspase apoptosis Apoptosis caspase->apoptosis membrane->necrosis

Caption: A simplified overview of potential pathways leading to local anesthetic-induced cell death.

Conclusion

The available scientific literature provides a robust understanding of the in vitro cytotoxicity of Bupivacaine, demonstrating its dose- and time-dependent toxic effects on various cell types through mechanisms involving apoptosis and necrosis. In contrast, there is a significant gap in the literature regarding the in vitro cytotoxicity of this compound. This is likely due to its early development and subsequent replacement by newer local anesthetics with improved safety and efficacy profiles. For researchers and drug development professionals, the data on Bupivacaine serves as a crucial reference for understanding the potential cellular impacts of amide-type local anesthetics. Further research would be necessary to elucidate the specific in vitro cytotoxic profile of this compound.

References

comparative study of the sodium channel affinity of Amylocaine and novocaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the sodium channel affinity of two historically significant local anesthetics: Amylocaine (also known as Stovaine) and Novocaine (procaine). While both compounds exert their anesthetic effects through the blockade of voltage-gated sodium channels, their potencies and historical usage differ significantly. This document summarizes the available quantitative data, details the experimental protocols for assessing sodium channel affinity, and presents visual diagrams to illustrate key concepts.

Introduction to this compound and Novocaine

This compound, introduced in 1903, holds the distinction of being the first synthetic local anesthetic.[1][2] It was primarily used for spinal anesthesia.[1][3][4] Shortly after its introduction, Novocaine was synthesized in 1904 and introduced into clinical practice in 1905. Novocaine quickly became the preferred local anesthetic due to its lower toxicity and greater efficacy compared to this compound. The primary mechanism of action for both local anesthetics is the blockade of voltage-gated sodium channels in nerve fibers, which prevents the propagation of action potentials and, consequently, the sensation of pain.

Quantitative Comparison of Sodium Channel Affinity

Direct comparative studies quantifying the sodium channel affinity of this compound are scarce in modern scientific literature, largely due to its replacement by more effective and safer anesthetics. However, extensive research has been conducted on Novocaine (procaine). The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological function, with a lower IC50 value indicating a higher affinity and greater potency.

DrugChemical ClassIC50 for Na+ Channel Block (µM)Reference
Novocaine (Procaine) Ester60
This compound (Stovaine) EsterNot available in recent literature-

Historical context suggests that Novocaine is more potent than this compound, as it was deemed a more effective anesthetic shortly after its discovery.

Mechanism of Action: Sodium Channel Blockade

Local anesthetics like this compound and Novocaine function by physically obstructing the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane. This action prevents the depolarization of the nerve, thereby blocking the transmission of pain signals. The binding site for these drugs is thought to be located on the intracellular portion of the sodium channel.

Caption: Mechanism of local anesthetic action on a voltage-gated sodium channel.

Experimental Protocols: Determining Sodium Channel Affinity

The gold standard for assessing the binding affinity of local anesthetics to sodium channels is the patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel activity.

Whole-Cell Patch-Clamp Protocol
  • Cell Preparation:

    • Human Embryonic Kidney (HEK293) cells stably expressing the desired sodium channel subtype (e.g., Nav1.5) are cultured.

    • Cells are dissociated and suspended in an extracellular solution.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. The pH is adjusted to 7.4 with NaOH.

    • Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels, isolating the sodium current).

  • Electrophysiological Recording:

    • A glass micropipette filled with the intracellular solution is used to form a high-resistance seal with the cell membrane.

    • The membrane patch is ruptured to achieve a "whole-cell" configuration.

    • The cell is held at a negative holding potential (e.g., -100 mV) to keep the sodium channels in a resting state.

    • Voltage pulses are applied to depolarize the membrane and elicit sodium currents, which are recorded.

  • Drug Application and Data Analysis:

    • A baseline sodium current is established.

    • The local anesthetic (e.g., Novocaine) is applied to the bath solution at varying concentrations.

    • The effect of the drug on the peak sodium current is measured at each concentration.

    • The percentage of inhibition is calculated relative to the baseline current.

    • A dose-response curve is generated by plotting the percentage of inhibition against the drug concentration.

    • The IC50 value is determined by fitting the data to the Hill equation.

Patch_Clamp_Workflow start Start: Cell Culture (HEK293 with Nav Channels) dissociation Cell Dissociation start->dissociation patching Whole-Cell Patch Clamp Configuration dissociation->patching baseline Record Baseline Sodium Current patching->baseline drug_app Apply Varying Concentrations of Local Anesthetic baseline->drug_app recording Record Sodium Current at Each Concentration drug_app->recording analysis Data Analysis: - Calculate % Inhibition - Generate Dose-Response Curve - Determine IC50 recording->analysis end End: Determine Sodium Channel Affinity analysis->end

Caption: Experimental workflow for determining sodium channel affinity using patch-clamp.

Conclusion

References

A Comparative Analysis of Amylocaine and Lidocaine: A Historical Perspective on Clinical Failure Rates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the clinical failure rates of two local anesthetics, Amylocaine (historically known as Stovaine) and Lidocaine, based on available historical data. Given that this compound was largely obsolete by the time Lidocaine was introduced, this comparison is retrospective and acknowledges the significant differences in clinical evaluation methodologies between their respective eras of primary use.

Introduction

This compound, the first synthetic local anesthetic, was introduced in 1903 and was predominantly used for spinal anesthesia.[1][2] However, its use declined by the 1940s due to issues such as nerve irritation and the advent of newer, safer agents.[1][3] Lidocaine, synthesized in 1943 and marketed as Xylocaine in 1949, represented a significant advancement in local anesthesia, offering a better safety and efficacy profile.[4] This guide examines the historical clinical data to compare the effectiveness and failure rates of these two agents.

Quantitative Data on Clinical Failure Rates

Direct comparative clinical trials between this compound and Lidocaine are unavailable due to the different periods in which they were predominantly used. The following table summarizes the reported success and failure rates from historical clinical reports. It is crucial to note that the definition of "clinical failure" and the methodologies for its assessment were not standardized and varied significantly over time.

Local AnestheticEra of Primary UsePrimary ApplicationReported Clinical Failure/Inadequacy Rate (Historical Data)Key Observations from Historical Reports
This compound (Stovaine) Early 1900s - 1940sSpinal AnesthesiaNot explicitly quantified in modern terms. Inferred from case series and reports of "inadequate anesthesia" or need for supplementation. Some reports suggest a higher incidence of unsatisfactory anesthesia.Identified as a nerve irritant. Its replacement by procaine was due to more favorable properties of the latter. Reports from the early 20th century on spinal anesthesia often focused on the technique's feasibility and management of side effects rather than precise efficacy rates.
Lidocaine (Xylocaine) 1940s - PresentDental and various other forms of local and regional anesthesiaEarly clinical trials in the 1940s and 1950s demonstrated high success rates. Failure rates in modern dentistry for procedures like inferior alveolar nerve block are estimated to be between 10-30%, often due to factors other than the drug itself.Considered a significant improvement over previous local anesthetics with a rapid onset and longer duration of action. Early clinical evaluations by pioneers like Dr. Torsten Gordh highlighted its effectiveness and lower risk of adverse effects compared to agents available at the time.

Experimental Protocols: A Historical Overview

The methodologies for evaluating the clinical efficacy of local anesthetics have evolved significantly.

Early Evaluation of this compound (Stovaine) (circa 1900s-1930s)
  • Study Design: Primarily observational case series.

  • Procedure: Administration of this compound for spinal anesthesia.

  • Assessment of Efficacy: The primary endpoint was the successful completion of a surgical procedure without the need for supplemental general anesthesia. The patient's subjective report of pain, often documented in narrative form, was a key indicator of success or failure.

  • Definition of Clinical Failure: The requirement to administer a general anesthetic, or the patient reporting significant pain during the surgical procedure. Complications such as nerve irritation were also documented.

Early Clinical Trials of Lidocaine (Xylocaine) (circa 1940s-1950s)
  • Study Design: More structured clinical trials, though not always blinded or placebo-controlled by modern standards.

  • Procedure: Administration of Lidocaine for various applications, with a significant focus on dental anesthesia.

  • Assessment of Efficacy: Efficacy was often determined by the ability to perform a standard dental procedure (e.g., tooth extraction) without the patient exhibiting signs of pain. Objective measures, such as the patient's reaction to stimuli, and subjective patient reports were used.

  • Definition of Clinical Failure: The patient reporting unacceptable pain during the procedure, requiring additional anesthetic or discontinuation of the procedure.

Mechanism of Action: Signaling Pathway

Both this compound and Lidocaine are local anesthetics that function by blocking nerve impulses. Their primary mechanism of action is the blockade of voltage-gated sodium channels within the nerve cell membrane. This prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of an action potential.

G cluster_membrane Nerve Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Axoplasm) Na_channel Voltage-Gated Sodium Channel receptor Receptor Site Blocked_impulse Blocked Nerve Impulse receptor->Blocked_impulse Blocks Na+ influx LA_unionized Local Anesthetic (Unionized Form) LA_unionized->Na_channel Diffuses across membrane LA_ionized Local Anesthetic (Ionized, Active Form) LA_ionized->receptor Binds to receptor Nerve_impulse Nerve Impulse (Pain Signal) Nerve_impulse->LA_unionized Initiates Action Potential

Local Anesthetic Signaling Pathway

Comparative Experimental Workflow

The following diagram illustrates a generalized historical workflow for comparing the clinical efficacy of two local anesthetics.

G cluster_planning Phase 1: Study Design cluster_execution Phase 2: Clinical Application cluster_assessment Phase 3: Efficacy Assessment cluster_analysis Phase 4: Data Analysis Patient_Selection Patient Selection (e.g., requiring specific surgery) Anesthetic_Prep Preparation of Anesthetic Solutions (this compound vs. Lidocaine) Patient_Selection->Anesthetic_Prep Administration Anesthetic Administration (e.g., Spinal or Dental Block) Anesthetic_Prep->Administration Procedure Surgical/Dental Procedure Administration->Procedure Observation Observation of Patient Reaction (e.g., signs of pain) Procedure->Observation Patient_Report Subjective Patient Report (e.g., pain level) Procedure->Patient_Report Success_Fail Determination of Success/Failure Observation->Success_Fail Patient_Report->Success_Fail Comparison Comparative Analysis of Failure Rates Success_Fail->Comparison

Historical Experimental Workflow

Conclusion

While a direct, statistically robust comparison of the clinical failure rates of this compound and Lidocaine is not feasible due to the historical gap in their usage, the available evidence strongly suggests that Lidocaine offered a significant improvement in both efficacy and safety. Historical accounts indicate that this compound was effective for its time but was superseded due to its irritant properties and the development of superior alternatives. Lidocaine's introduction marked a new era in local anesthesia, with early clinical use confirming its reliability and improved patient outcomes. Modern research continues to build upon the foundation laid by these early anesthetics, focusing on refining formulations and techniques to further minimize failure rates and enhance patient comfort.

References

Validating In Vitro Models for Predicting Neurotoxicity of Local Anesthetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating in vitro models to predict the neurotoxicity of local anesthetics. While the historical local anesthetic Amylocaine is the topic of interest, a notable lack of specific in vitro neurotoxicity data for this compound exists due to its obsolescence in clinical practice.[1][2] It was the first synthetic local anesthetic, synthesized in 1903, but was later superseded by newer and safer agents like lidocaine and bupivacaine.[1][2] Therefore, this guide will focus on established in vitro models and provide a comparative analysis of commonly used local anesthetics—Lidocaine, Bupivacaine, and Ropivacaine—to illustrate the validation process. These models and methodologies are directly applicable for assessing the neurotoxic potential of new or existing local anesthetic compounds.

Comparative Neurotoxicity Data of Common Local Anesthetics

The neurotoxic potential of local anesthetics is typically assessed by determining their effect on the viability of neuronal cells in culture. A common metric used for comparison is the 50% lethal dose (LD50) or 50% inhibitory concentration (IC50), which represents the concentration of a substance that is lethal to 50% of the test cells. A lower LD50 or IC50 value is indicative of higher cytotoxicity.

The following tables summarize quantitative data from in vitro studies on Lidocaine, Bupivacaine, and Ropivacaine, showcasing their relative neurotoxic potential in different neuronal cell models.

Local AnestheticCell LineExposure TimeIC50 / LD50 (mM)Reference
LidocaineChick Embryo DRG Neurons15 min~1.58 (IC50)[3]
BupivacaineChick Embryo DRG Neurons15 min~2.51 (IC50)
RopivacaineChick Embryo DRG Neurons15 min~3.16 (IC50)
BupivacaineSH-SY5YNot Specified~1.26-1.46 (LD50)
ProcaineSH-SY5YNot Specified~11.58-12.79 (LD50)

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions, cell types, and endpoint measurements.

Key In Vitro Models and Experimental Protocols

The validation of in vitro models for predicting neurotoxicity relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays used to evaluate local anesthetic-induced neurotoxicity.

Cell Viability Assays

Cell viability assays are fundamental in determining the dose-dependent cytotoxic effects of a compound.

a) MTT/WST-1 Assay

  • Principle: These are colorimetric assays that measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave a tetrazolium salt (MTT or WST-1) to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y human neuroblastoma cells) in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treatment: Expose the cells to a range of concentrations of the local anesthetic for a defined period (e.g., 1, 6, or 24 hours). Include a vehicle control group.

    • Reagent Addition: Add the MTT or WST-1 reagent to each well and incubate for 1-4 hours.

    • Measurement: For MTT, a solubilization buffer is added to dissolve the formazan crystals. For WST-1, the formazan is already soluble. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.

    • Data Analysis: Express cell viability as a percentage of the untreated control.

b) Lactate Dehydrogenase (LDH) Assay

  • Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

  • Protocol:

    • Cell Culture and Treatment: Follow the same procedure as for the cell viability assay.

    • Supernatant Collection: After treatment, centrifuge the plate to pellet the cells and carefully collect the supernatant.

    • LDH Reaction: Add the LDH reaction mixture to the supernatant in a new plate.

    • Incubation and Measurement: Incubate the plate according to the manufacturer's instructions and measure the absorbance at the specified wavelength.

    • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Reactive Oxygen Species (ROS) Production Assay
  • Principle: Local anesthetic-induced neurotoxicity is often associated with oxidative stress. This assay measures the intracellular generation of ROS using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFDA). DCFDA is a cell-permeable, non-fluorescent compound that is oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Cell Culture and Treatment: Plate and treat the cells as described for the viability assays.

    • Staining: After treatment, wash the cells and incubate them with a DCFDA solution in the dark.

    • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.

    • Data Analysis: Quantify the increase in fluorescence in treated cells compared to the control group.

Apoptosis Assays
  • Principle: To determine if cell death is occurring via apoptosis (programmed cell death), assays that detect key markers of apoptosis are used. Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.

  • Protocol (Caspase-Glo® 3/7 Assay):

    • Cell Culture and Treatment: Plate and treat cells in a white-walled 96-well plate.

    • Reagent Addition: Add the Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase-3/7 substrate.

    • Incubation: Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.

    • Measurement: Measure the luminescence, which is proportional to the amount of active caspase-3/7.

    • Data Analysis: Compare the luminescence signal of treated cells to the control.

Signaling Pathways in Local Anesthetic-Induced Neurotoxicity

In vitro studies have elucidated several key signaling pathways involved in local anesthetic-induced neurotoxicity. A central mechanism involves the induction of mitochondrial dysfunction, which leads to an increase in reactive oxygen species (ROS), subsequent cellular damage, and ultimately, apoptosis. The intrinsic caspase pathway, the PI3K/Akt pathway, and the MAPK pathways have been identified as crucial players in this process.

G cluster_0 Local Anesthetic Exposure cluster_1 Cellular Effects cluster_2 Apoptotic Cascade LA Local Anesthetic Mito Mitochondrial Dysfunction LA->Mito PI3K PI3K/Akt Pathway Inhibition LA->PI3K MAPK MAPK Pathway Activation LA->MAPK ROS Increased ROS Production Mito->ROS Caspase Caspase Activation (e.g., Caspase-3/7) ROS->Caspase PI3K->Caspase MAPK->Caspase Apoptosis Apoptosis / Neuronal Cell Death Caspase->Apoptosis

Caption: Signaling pathways in local anesthetic-induced neurotoxicity.

Experimental Workflow for In Vitro Neurotoxicity Assessment

A typical workflow for assessing the in vitro neurotoxicity of a compound on neuronal cell lines is illustrated below. This structured approach ensures a comprehensive evaluation, from initial screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation & Cytotoxicity Profile cluster_2 Phase 3: Mechanistic Investigation cluster_3 Phase 4: Data Interpretation A Select Neuronal Cell Line (e.g., SH-SY5Y) B Dose-Response Screening (e.g., MTT/WST-1 Assay) A->B C Determine IC50/LD50 Values B->C D Confirm Cytotoxicity (e.g., LDH Assay) C->D E Assess Oxidative Stress (e.g., ROS Assay) C->E F Investigate Apoptosis (e.g., Caspase Assay) D->F E->F G Pathway Analysis (e.g., Western Blot for PI3K/MAPK) F->G H Comparative Analysis & Risk Assessment G->H

Caption: Experimental workflow for in vitro neurotoxicity testing.

References

Comparative Analysis of the Chemical Stability of Amylocaine and Other Ester Anesthetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical stability of Amylocaine and other prominent ester local anesthetics, namely Procaine, Tetracaine, and Benzocaine. The stability of these compounds is a critical factor in their formulation, storage, and clinical efficacy. Ester local anesthetics are known to be susceptible to hydrolysis, which is the primary pathway of their degradation.[1] This guide summarizes available quantitative data, details relevant experimental protocols, and provides visualizations to illustrate key concepts.

Introduction to Ester Anesthetic Stability

Ester local anesthetics are characterized by an ester linkage that connects the aromatic portion of the molecule to the intermediate chain.[1] This ester bond is susceptible to hydrolysis, a chemical breakdown reaction with water, which leads to the inactivation of the anesthetic molecule. The rate of this hydrolysis is influenced by several factors, most notably pH and temperature. Generally, ester anesthetics are less stable in solution compared to their amide counterparts.[1]

The primary degradation products of ester anesthetic hydrolysis are an aromatic carboxylic acid and an amino alcohol. For instance, the hydrolysis of many common ester anesthetics results in the formation of para-aminobenzoic acid (PABA), a molecule that has been associated with allergic reactions.[2]

Comparative Chemical Stability Data

Direct comparative studies on the chemical stability of this compound alongside other ester anesthetics under identical conditions are limited in publicly available literature. However, by collating data from various sources, we can draw a comparative picture of their stability profiles. The following table summarizes key stability parameters for Procaine, Tetracaine, and Benzocaine. It is important to note that the experimental conditions vary between studies, which can influence the absolute values of the rate constants and activation energies.

AnestheticParameterConditionValueReference(s)
Procaine Activation Energy (Ea) - Acid HydrolysisAqueous Solution16.8 kcal/mol[3]
Activation Energy (Ea) - Base Hydrolysis (free base)Aqueous Solution13.8 kcal/mol
Activation Energy (Ea) - Base Hydrolysis (singly charged ion)Aqueous Solution12 kcal/mol
Tetracaine Degradation Rate Constant (k)0.06 M Phosphate Buffer (pH 5.4), 26°C~6.0 x 10⁻⁴ day⁻¹
Degradation Rate Constant (k)0.06 M Acetate Buffer (pH 5.4), 26°C~6.9 x 10⁻⁴ day⁻¹
Degradation Rate Constant (k)0.06 M Borate Buffer (pH 5.4), 26°C~3.4 x 10⁻⁴ day⁻¹
Time for 10% degradation (t₉₀)0.06 M Phosphate Buffer (pH 5.4), 26°C181 days
Time for 10% degradation (t₉₀)0.06 M Acetate Buffer (pH 5.4), 26°C157 days
Time for 10% degradation (t₉₀)0.06 M Borate Buffer (pH 5.4), 26°C318 days
Benzocaine Activation Energy (Ea) - Acid HydrolysisAqueous Solution18.6 kcal/mol
Pseudo-first-order rate constant (k) - Alkaline HydrolysisNaOH solution, 25°CVaries with salt concentration

Degradation Pathway of Ester Anesthetics

The primary degradation pathway for ester local anesthetics is hydrolysis of the ester bond. This reaction is catalyzed by both acid and base.

G Ester_Anesthetic Ester Anesthetic (e.g., this compound, Procaine) Transition_State Tetrahedral Intermediate Ester_Anesthetic->Transition_State Nucleophilic attack by H₂O Products Aromatic Carboxylic Acid (e.g., PABA) + Amino Alcohol Transition_State->Products Collapse of intermediate H2O H₂O H2O->Transition_State Catalyst H⁺ or OH⁻ Catalyst->Transition_State

General Hydrolysis Pathway of Ester Anesthetics

Experimental Protocols

Forced Degradation Study (General Protocol)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

Objective: To generate potential degradation products of the ester anesthetic under various stress conditions.

Materials:

  • Ester anesthetic drug substance

  • Hydrochloric acid (e.g., 0.1 N)

  • Sodium hydroxide (e.g., 0.1 N)

  • Hydrogen peroxide (e.g., 3%)

  • High-purity water

  • pH meter

  • Heating apparatus (e.g., water bath, oven)

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the drug substance in 0.1 N HCl and heat (e.g., at 60°C) for a specified period (e.g., 30 minutes).

  • Alkaline Hydrolysis: Dissolve the drug substance in 0.1 N NaOH and heat (e.g., at 60°C) for a specified period (e.g., 30 minutes).

  • Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a specified duration.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose the drug substance (in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Stability-Indicating HPLC Method for Tetracaine Hydrochloride

This method is adapted from a study on the degradation of tetracaine hydrochloride.

Objective: To separate and quantify tetracaine hydrochloride from its degradation products.

Chromatographic Conditions:

  • Column: Agilent Infinity Lab Poroshell 120 EC-C18 (4.6 × 100 mm, 2.7 µm)

  • Mobile Phase A: 10 mM ammonium acetate buffer with 0.1% formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A suitable gradient program to achieve separation.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare standard solutions of tetracaine hydrochloride and stressed samples from the forced degradation study.

  • Filter all solutions through a 0.45 µm filter before injection.

  • Inject the samples into the HPLC system.

  • Identify and quantify the peaks corresponding to the parent drug and its degradation products based on retention times and peak areas.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the chemical stability of an ester anesthetic.

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Kinetic Studies cluster_3 Data Analysis & Reporting Develop_Method Develop Stability-Indicating Analytical Method (e.g., HPLC) Validate_Method Validate Method (ICH Guidelines) Develop_Method->Validate_Method Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Validate_Method->Forced_Degradation Identify_Degradants Identify Major Degradation Products Forced_Degradation->Identify_Degradants Kinetic_Studies Conduct Kinetic Studies (Vary pH and Temperature) Identify_Degradants->Kinetic_Studies Determine_Rates Determine Rate Constants and Activation Energy Kinetic_Studies->Determine_Rates Data_Analysis Analyze Data and Construct pH-Rate Profiles & Arrhenius Plots Determine_Rates->Data_Analysis Report Generate Stability Report Data_Analysis->Report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amylocaine
Reactant of Route 2
Reactant of Route 2
Amylocaine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.